Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-4-11(12,8-13)5-7-14/h4-8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYNTMBZASDPHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653985 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620611-27-0 | |
| Record name | tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry.
Core Properties and Data
This compound is a synthetically versatile piperidine derivative. The presence of a fluorine atom at the C4 position and a primary amine functionality makes it a valuable scaffold for introducing specific pharmacokinetic and pharmacodynamic properties in drug candidates. Its Boc-protected amine allows for controlled, sequential chemical modifications.
Chemical and Physical Properties
A summary of the key chemical and physical properties is presented in Table 1. This data is essential for reaction planning, formulation development, and safety assessments.
| Property | Value | Source |
| CAS Number | 620611-27-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1][2] |
| Molecular Weight | 232.30 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [1][3] |
| Density | 1.1 ± 0.1 g/cm³ | |
| Appearance | Colourless oil | |
| Solubility | Soluble in organic solvents such as methanol and dichloromethane. |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of the compound. The following data has been reported for this compound.
| Spectrum | Key Peaks/Shifts |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.47-1.67 (m, 2H), 1.84-1.97 (m, 2H), 3.08 (t(br), J = 12.4 Hz, 2H), 3.32 (d, J = 20.4 Hz, 2H), 3.96 (s(br), 2H) |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.7, 32.5 (d, J = 20.8 Hz), 39.4 (s(br)), 58.5 (d, J = 23.1 Hz), 80.1, 94.1 (d, J = 175.4 Hz), 154.8 |
| ¹⁹F NMR (282 MHz, CDCl₃) | δ -160.9 (m, 1F) |
| IR (ATR, cm⁻¹) | ν 2923, 2102, 1701, 1465, 1156 |
| Mass Spec. (LC-MS, ES+) | m/z (%): 244 (M+H⁺ - CH₃, 100) |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process. A representative synthetic route is detailed below.
Synthetic Workflow
Caption: Synthetic route for this compound.
Detailed Experimental Protocols
-
Dissolve 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) dropwise via syringe.
-
Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 3 hours.
-
Quench the reaction by pouring the mixture into 0.5 M aqueous NaOH (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with 0.5 M aqueous NaOH and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the product as a colorless oil.
-
Dissolve tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL).
-
Add sodium azide (0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (0.76 g, 5 mmol, 1.2 equiv).
-
Heat the solution to 130 °C for 16 hours.
-
Cool the reaction to room temperature, pour into water (10 mL), and extract with dichloromethane (3 x 10 mL).
-
Wash the combined organic layers with brine and dry over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane, 1:9) to afford the product as a colorless oil.
-
Dissolve tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).
-
Add 10% Pd/C (0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
Filter the solution and wash the solid catalyst with diethyl ether.
-
Concentrate the filtrate to yield the final product.
Applications in Drug Discovery and Development
This compound is a valuable building block for medicinal chemists due to its unique combination of a fluorinated piperidine ring and a primary amine.
Role in CNS Drug Candidates
The fluoropiperidine moiety is often used to improve the metabolic stability and brain penetration of drug candidates. The aminomethyl group provides a convenient handle for further chemical elaboration to modulate potency and selectivity for targets within the central nervous system. It has been employed in the development of potential treatments for conditions such as depression, anxiety, and neurodegenerative diseases.[3]
Application as a PROTAC Linker
A significant application of this molecule is as a linker in the design of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The piperidine scaffold can provide conformational rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.
References
An In-depth Technical Guide to Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS Number: 620611-27-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its application in the development of therapeutic agents, specifically focusing on its role in the creation of T-type calcium channel antagonists.
Core Compound Properties
This compound is a fluorinated piperidine derivative that serves as a versatile scaffold in the synthesis of complex molecules. The presence of a fluorine atom and a primary amine provides unique physicochemical properties that are advantageous in drug design.
| Property | Value | Source(s) |
| CAS Number | 620611-27-0 | [1][2] |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1][2] |
| Molecular Weight | 232.29 g/mol | [1][2] |
| IUPAC Name | This compound | [1][2] |
| Synonyms | 1-Boc-4-(aminomethyl)-4-fluoropiperidine, 4-Aminomethyl-1-Boc-4-fluoropiperidine | [2] |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [3] |
| Density | 1.1 ± 0.1 g/cm³ | [3] |
| Physical Form | Solid | |
| Purity | Typically >95% | |
| Storage | 2-8°C, protected from light, stored under an inert gas | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process commencing from N-Boc-4-methylenepiperidine. The following is a detailed experimental protocol for its preparation.
Experimental Workflow
Caption: Synthetic pathway for this compound.
Step 1: Synthesis of Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
-
Reaction Setup: To a solution of N-Boc-4-methylenepiperidine (1 equivalent) in dry dichloromethane (CH₂Cl₂), add triethylamine trihydrofluoride (Et₃N·3HF) (2.5 equivalents) at 0°C.
-
Addition of Reagent: Add N-bromosuccinimide (NBS) (1.5 equivalents) portion-wise to the reaction mixture at 0°C.
-
Reaction Execution: Stir the mixture at room temperature for 3 hours.
-
Work-up: Quench the reaction by pouring the mixture into an aqueous solution of sodium hydroxide (0.5 M). Extract the aqueous layer with CH₂Cl₂. The combined organic layers are then washed with brine, dried over magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product.
Step 2: Synthesis of Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
-
Reaction Setup: Dissolve the crude Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1 equivalent) in dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add sodium azide (NaN₃) (1.2 equivalents) and sodium iodide (NaI) (1.2 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to 130°C and stir for 16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with CH₂Cl₂. Wash the combined organic layers with brine, dry over MgSO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting oil by flash silica gel chromatography to obtain the pure azido intermediate.
Step 3: Synthesis of this compound
-
Reaction Setup: Dissolve Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (1 equivalent) in methanol.
-
Addition of Catalyst: Add palladium on carbon (Pd/C) (10 wt%) to the solution.
-
Reaction Execution: Stir the reaction mixture under a hydrogen atmosphere at room temperature for 16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Applications in Drug Discovery: T-Type Calcium Channel Antagonists
This fluorinated piperidine building block has been instrumental in the development of potent and selective T-type calcium channel antagonists.[4] T-type calcium channels are implicated in a variety of neurological and cardiovascular disorders, making them an attractive therapeutic target.
The incorporation of the 4-aminomethyl-4-fluoropiperidine moiety into lead compounds has been shown to enhance central nervous system (CNS) efficacy while mitigating adverse cardiovascular effects.[4]
Signaling Pathway of T-Type Calcium Channel Antagonism
T-type calcium channels are low-voltage activated channels that play a crucial role in regulating neuronal excitability and signaling pathways. Antagonists of these channels can modulate downstream cellular processes.
Caption: Mechanism of T-type calcium channel antagonism.
Role as a PROTAC Linker
In addition to its use in traditional small molecule drug discovery, this compound has been identified as a valuable linker component for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The structural rigidity and defined exit vectors of the piperidine scaffold make it an attractive component for controlling the spatial orientation of the two ends of a PROTAC molecule.
Conceptual Workflow of PROTAC Action
Caption: Conceptual workflow illustrating the role of the linker in PROTAC-mediated protein degradation.
Safety and Handling
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block for drug discovery and development. Its unique structural features, including the presence of a fluorine atom, have been leveraged to create potent and selective modulators of challenging biological targets such as T-type calcium channels. Furthermore, its application as a linker in the rapidly evolving field of PROTACs highlights its continued importance in the design of novel therapeutics. This guide provides a foundational understanding of its properties, synthesis, and applications for researchers and scientists in the pharmaceutical industry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US6316449B1 - Chemokine receptor antagonists - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
1-Boc-4-(aminomethyl)-4-fluoropiperidine structure and synthesis
An In-depth Technical Guide to the Structure and Synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a valuable building block in pharmaceutical and medicinal chemistry. The document details a highly efficient synthetic pathway, including experimental protocols and quantitative data, as well as alternative approaches.
Chemical Structure and Properties
1-Boc-4-(aminomethyl)-4-fluoropiperidine, with the IUPAC name tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, is a piperidine derivative featuring a fluorine atom and an aminomethyl group at the C4 position, and a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1] This substitution pattern makes it a desirable precursor for the synthesis of complex bioactive molecules.
Chemical Structure:
Caption: 2D Structure of 1-Boc-4-(aminomethyl)-4-fluoropiperidine
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₁H₂₁FN₂O₂ |
| Molecular Weight | 232.29 g/mol [1] |
| CAS Number | 620611-27-0[1] |
| Appearance | Colorless oil[2] |
| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)(CN)F[1] |
| InChIKey | FCYNTMBZASDPHJ-UHFFFAOYSA-N[1] |
Recommended Synthesis Pathway
A highly efficient, three-step synthesis has been developed, starting from N-Boc-4-methylenepiperidine. This method avoids the need for chromatographic purification of intermediates, making it suitable for large-scale preparation.[2] The overall yield for this process is 56%.[2]
Caption: Recommended three-step synthesis pathway.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (6) .[2]
-
Dissolve 1-tert-butyl 4-methylenepiperidine (5) (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine trihydrofluoride (Et₃N·3HF) (3.1 mL, 2.5 equiv) via syringe.
-
Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 3 hours.
-
Pour the reaction mixture into 0.5 M aqueous NaOH (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash twice with 0.5 M aqueous NaOH and then with brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent in vacuo.
-
The resulting product (2.06 g) is sufficiently pure for the next step.
Step 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (7) .[2]
-
Dissolve the crude tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (6) (1.27 g, 4.3 mmol) in DMSO (10 mL).
-
Add sodium azide (NaN₃) (0.33 g, 1.2 equiv) and sodium iodide (NaI) (0.76 g, 1.2 equiv).
-
Heat the solution to 130°C and stir for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (10 mL).
-
Extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9) to yield the product as a colorless oil.
Step 3: Synthesis of this compound (8) .[2]
-
Dissolve tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (7) (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
Filter the solution to remove the catalyst and wash the solids with diethyl ether.
-
Evaporate the solvent from the filtrate.
-
Redissolve the crude mixture in diethyl ether (5 mL) and extract with 2M aqueous HCl (3 x 5 mL).
-
Neutralize the combined aqueous layers to pH 7 with 2M aqueous NaOH.
-
Extract the neutralized aqueous layer with ethyl acetate (3 x 10 mL).
-
Dry the combined ethyl acetate extracts over MgSO₄, filter, and evaporate the solvent to yield the final product (0.15 g) as a colorless oil.
Quantitative Data Summary
Table 2: Yields and Purity of Synthesis Intermediates and Final Product
| Compound | Molecular Formula | Yield | Appearance |
| 6 | C₁₁H₁₉BrFNO₂ | 92%[2] | Colorless oil[2] |
| 7 | C₁₁H₁₉FN₄O₂ | 91%[2] | Colorless oil[2] |
| 8 | C₁₁H₂₁FN₂O₂ | 67%[2] | Colorless oil[2] |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (300 MHz, CDCl₃), δ (ppm) | ¹³C NMR (75 MHz, CDCl₃), δ (ppm) |
| 6 | 1.46 (s, 9H), 1.49-1.77 (m, 2H), 1.91-2.01 (m, 2H), 3.06 (br t, J=12.1 Hz, 2H), 3.46 (d, J=17.6 Hz, 2H), 3.99 (br s, 2H)[2] | 28.5, 33.4 (d, J=20.8 Hz), 38.8 (d, J=25.4 Hz), 39.4, 79.9, 91.6 (d, J=177.7 Hz), 154.6[2] |
| 7 | 1.46 (s, 9H), 1.47-1.67 (m, 2H), 1.84-1.97 (m, 2H), 3.08 (br t, J=12.4 Hz, 2H), 3.32 (d, J=20.4 Hz, 2H), 3.96 (br s, 2H)[2] | 28.5, 33.4 (d, J=20.8 Hz), 39.7 (br s), 58.5 (d, J=23.1 Hz), 80.1, 94.1 (d, J=175.4 Hz), 154.8[2] |
| 8 | 1.46 (s, 9H), 1.47-1.69 (m, 2H), 1.82-1.90 (m, 2H), 2.79 (d, J=20.4 Hz, 2H), 3.08 (br t, J=12.1 Hz, 2H), 3.94 (br s, 2H)[2] | 28.6, 32.4 (d, J=20.8 Hz), 39.7 (br s), 50.6 (d, J=23.1 Hz), 79.8, 94.5 (d, J=170.8 Hz), 154.9[2] |
Alternative Synthesis Routes
Two other synthetic strategies were evaluated but found to be less effective for large-scale synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine.
Electrophilic Fluorination of a Cyano Intermediate
This approach involves the deprotonation of 1-Boc-4-cyanopiperidine followed by quenching with an electrophilic fluorine source (NFSI). However, the fluorination step resulted in a low yield of 22% for 1-Boc-4-cyano-4-fluoropiperidine.[2] Subsequent reduction of the cyano group also proceeded with low yields, making this route unsuitable for efficient synthesis.[2]
Caption: Low-yield electrophilic fluorination route.
Deoxofluorination of a Hydroxy Intermediate
Another strategy explored was the deoxofluorination of 4-hydroxypiperidine derivatives using reagents such as DAST. This method, however, led to the formation of complex reaction mixtures, indicating a lack of selectivity and making product isolation difficult.[2]
Conclusion
The synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine is most efficiently achieved through a three-step sequence involving bromofluorination of N-Boc-4-methylenepiperidine, followed by nucleophilic azide substitution and subsequent reduction. This pathway offers high yields and operational simplicity, particularly for larger-scale production. The detailed protocols and compiled data in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
A Technical Guide to tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in medicinal chemistry. Its unique structural features, including a fluorinated stereocenter and a primary amine, make it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the realm of central nervous system (CNS) disorders. This document details its synthesis, physicochemical properties, and a notable application in the development of selective T-type calcium channel antagonists.
Introduction
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate key pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The piperidine scaffold is also a prevalent feature in many approved drugs.[1] The combination of these two elements in this compound provides a versatile platform for the design of novel therapeutics. This guide serves as a technical resource for researchers leveraging this building block in their drug discovery programs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [2] |
| Molecular Weight | 232.29 g/mol | [2] |
| CAS Number | 620611-27-0 | [2] |
| Appearance | Colorless oil | [3] |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [] |
| Density | 1.1 ± 0.1 g/cm³ | [] |
| XLogP3 | 0.9 | [2] |
| Topological Polar Surface Area | 55.6 Ų | [2] |
Spectroscopic data is critical for the identification and purity assessment of the compound. Table 2 summarizes the key characterization data.
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (s, 9H), 1.47-1.69 (m, 2H), 1.82-1.90 (m, 2H), 2.79 (d, J = 20.4 Hz, 2H), 3.08 (t(br), J = 12.1 Hz, 2H), 3.94 (s(br), 2H) | [3] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.6, 32.4 (d, J = 20.8 Hz), 39.7 (s(br)), 50.6 (d, J = 23.1 Hz), 79.8, 94.5 (d, J = 170.8 Hz), 154.9 | [3] |
| Mass Spectrometry (EI) | m/z (%): 175 (9), 159 (23), 155 (34), 111 (18), 96 (13), 82 (15), 70 (16), 57 (100) | [3] |
Synthesis Protocol
The synthesis of this compound is a multi-step process starting from 1-tert-butyl 4-methylenepiperidine. The detailed experimental protocols for each step are provided below.[3]
Synthesis Workflow
Caption: Synthetic route to the target compound.
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (Intermediate 1)
-
Reaction: To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) at 0 °C, add Et₃N·3HF (3.1 mL, 2.5 equiv) via syringe.
-
Subsequently, add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) at 0 °C.
-
Stir the mixture at room temperature for 3 hours.
-
Work-up: Pour the reaction mixture into 0.5 M aqueous NaOH (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers twice with 0.5 M aqueous NaOH and then with brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent in vacuo.
-
Yield: 92% (2.06 g) as a colorless oil.[3]
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (Intermediate 2)
-
Reaction: To a solution of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add NaN₃ (0.33 g, 1.2 equiv) and NaI (0.76 g, 1.2 equiv).
-
Heat the solution to 130 °C for 16 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (10 mL) and extract with CH₂Cl₂ (3 x 10 mL).
-
Wash the combined organic layers with brine and dry over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purification: Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9).
-
Yield: 91% (1.0 g) as a colorless oil.[3]
Step 3: Synthesis of this compound
-
Reaction: To a solution of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), add Pd/C (0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
Work-up: Filter the solution and wash the solid with diethyl ether.
-
The filtrate is concentrated to yield the final product.
-
Yield: 67% (0.15 g) as a colorless oil.[3]
Application in Drug Discovery: T-Type Calcium Channel Antagonism
A significant application of this compound is in the synthesis of potent and selective T-type calcium channel antagonists.[5] These channels are implicated in a variety of neurological and cardiovascular disorders.
T-Type Calcium Channel Signaling Pathway
Caption: Antagonism of T-type calcium channels.
The fluorinated piperidine moiety derived from this building block has been shown to be a key component in a novel T-type antagonist.[5] This antagonist demonstrated in vivo efficacy in the central nervous system without adverse cardiovascular effects, highlighting the potential of this scaffold in developing safer and more effective drugs.[5] The antagonism of T-type calcium channels can lead to a reduction in neuronal excitability, making it a promising strategy for conditions like epilepsy and neuropathic pain.
Conclusion
This compound is a valuable and versatile building block for medicinal chemists. Its synthesis is well-established, and its physicochemical properties are well-characterized. The successful application of this scaffold in the development of a potent and selective T-type calcium channel antagonist underscores its potential in the discovery of new drugs for CNS and other disorders. This guide provides the necessary technical information for researchers to effectively utilize this compound in their synthetic and drug discovery endeavors.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 5. Design, synthesis, and evaluation of a novel 4-aminomethyl-4-fluoropiperidine as a T-type Ca2+ channel antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Spectroscopic Data of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
This technical guide provides an in-depth overview of the spectroscopic data for the pharmaceutical intermediate, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development. This guide presents detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to facilitate the characterization and utilization of this compound in research and development.
Chemical Structure and Properties
This compound is a key building block in medicinal chemistry, valued for the introduction of a fluorinated stereocenter.[1] Its chemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₁H₂₁FN₂O₂[2] |
| Molecular Weight | 232.29 g/mol [2] |
| CAS Number | 620611-27-0[2] |
| Appearance | Colourless oil[3] |
Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and MS data for this compound.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| 1.46 | s | - | 9H | C(CH₃)₃ |
| 1.47-1.69 | m | - | 2H | Piperidine-H |
| 1.82-1.90 | m | - | 2H | Piperidine-H |
| 2.79 | d | 20.4 | 2H | CH₂NH₂ |
| 3.08 | t (br) | 12.1 | 2H | Piperidine-H |
| 3.94 | s (br) | - | 2H | Piperidine-H |
Table 2: ¹³C NMR Spectroscopic Data (75 MHz, CDCl₃) [3]
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| 28.6 | - | C(CH₃)₃ |
| 32.4 | d, J = 20.8 | Piperidine-C |
| 39.7 | s (br) | Piperidine-C |
| 50.6 | d, J = 23.1 | CH₂NH₂ |
| 79.8 | - | C(CH₃)₃ |
| 94.5 | d, J = 170.8 | C-F |
| 154.9 | - | C=O |
Table 3: Mass Spectrometry Data [3]
| Technique | m/z | Relative Intensity (%) | Assignment |
| GC-MS (EI) | 233 | 1 | [M+H]⁺ |
| 175 | 9 | ||
| 159 | 23 | ||
| 155 | 34 | ||
| 111 | 18 | ||
| 96 | 13 | ||
| 82 | 15 | ||
| 70 | 16 | ||
| 57 | 100 |
Experimental Protocols
The following protocols describe the synthesis of this compound and the subsequent acquisition of spectroscopic data.
Synthesis of this compound (8)[3]
The synthesis of the title compound is achieved through a two-step process starting from tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (6).
Step 1: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (7) [3]
To a solution of piperidine 6 (1.27 g, 4.3 mmol) in DMSO (10 mL), sodium azide (NaN₃, 0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (NaI, 0.76 g, 5 mmol, 1.2 equiv) were added. The resulting solution was heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture was poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine and dried over MgSO₄. After filtration and evaporation of the solvents under reduced pressure, the crude product was purified by flash silica gel chromatography (EtOAc/hexane, 1:9) to yield piperidine 7 (1.0 g) as a colourless oil.
Step 2: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate (8) [3]
To a solution of 4-azidomethyl-4-fluoropiperidine 7 (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), Pd/C (0.05 g, 20 w%) was added. The solution was stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours. The solution was then filtered, and the solid residue was washed with diethyl ether. After drying the filtrate over MgSO₄ and filtration, the solvent was evaporated in vacuo to yield 4-aminomethyl-4-fluoropiperidine 8 (0.15 g) as a colourless oil.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 300 MHz spectrometer using CDCl₃ as the solvent.[3] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
-
Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) was performed using electron ionization (EI).[3]
Visualizations
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic pathway for this compound.
References
A Technical Guide to 1-Boc-4-(aminomethyl)-4-fluoropiperidine: Commercial Availability, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a key building block in medicinal chemistry. This document details its commercial availability, provides a summary of its physicochemical properties, and presents a detailed experimental protocol for its synthesis and characterization.
Commercial Availability and Suppliers
1-Boc-4-(aminomethyl)-4-fluoropiperidine, identified by CAS number 620611-27-0, is available from several specialized chemical suppliers. The purity of the commercially available compound is typically greater than 95%. Researchers can procure this reagent from the following vendors:
| Supplier | Purity | Notes |
| BOC Sciences | >95% | Catalog NO.: 620611-27-0[] |
| Echemi | - | Provides basic attributes and characteristics.[2] |
| MySkinRecipes | 97% | Offers various quantities for purchase.[3] |
| Oakwood Products | - | Listed as a product. |
| Parchem | - | Available in bulk, railcar, or barge packaging.[4] |
| Sigma-Aldrich | 97% | -[5] |
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of 1-Boc-4-(aminomethyl)-4-fluoropiperidine is presented below. This data is essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Source |
| CAS Number | 620611-27-0 | [][2][3][4] |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [][2][3][4] |
| Molecular Weight | 232.30 g/mol | [][3][4] |
| Appearance | White to light yellow solid | [6] |
| Boiling Point | 302.4±27.0°C at 760 mmHg | [3] |
| Density | 1.09 g/cm³ | [2] |
| ¹H NMR (300 MHz, CDCl₃) | δ 1.46 (9H, s), 1.47-1.69 (2H, m), 1.82-1.90 (2H, m), 2.79 (2H, d, J = 20.4 Hz), 3.08 (2H, t(br), J = 12.1 Hz), 3.94 (2H, s(br)) | [7] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 28.6, 32.4 (d, J = 20.8 Hz), 39.7 (s(br)), 50.6 (d, J = 23.1 Hz), 79.8, 94.5 (d, J = 170.8 Hz), 154.9 | [7] |
| Storage Conditions | 2-8°C, protected from light, stored in an inert gas | [3] |
Synthesis Experimental Protocol
The following is a detailed, three-step experimental protocol for the synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, adapted from published scientific literature.[7]
Synthetic Pathway Overview
Caption: Synthetic route to 1-Boc-4-(aminomethyl)-4-fluoropiperidine.
Step 1: Synthesis of tert-Butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
-
Dissolve 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) in a flask.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine trihydrofluoride (Et₃N·3HF) (3.1 mL, 2.5 equiv) to the solution via syringe.
-
Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Upon completion, pour the mixture into a 0.5 M aqueous solution of sodium hydroxide (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash twice with 0.5 M aqueous sodium hydroxide, followed by brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the product as a colorless oil (2.06 g, 92% yield), which can be used in the next step without further purification.[7]
Step 2: Synthesis of tert-Butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
-
Dissolve tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in dimethyl sulfoxide (DMSO) (10 mL).
-
Add sodium azide (NaN₃) (0.33 g, 5 mmol, 1.2 equiv) and sodium iodide (NaI) (0.76 g, 5 mmol, 1.2 equiv) to the solution.
-
Heat the reaction mixture to 130°C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into water (10 mL).
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over MgSO₄.
-
Filter and evaporate the solvent under reduced pressure.
-
Purify the resulting oil by flash silica gel chromatography (EtOAc/hexane 1:9) to obtain the product as a colorless oil (1.0 g, 91% yield).[7]
Step 3: Synthesis of this compound
-
Dissolve tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL).
-
Add 10% palladium on carbon (Pd/C) (0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
Filter the reaction mixture to remove the catalyst and wash the solid with diethyl ether.
-
Evaporate the solvent to obtain the final product as a colorless oil (0.15 g, 67% yield).[7]
Logical Workflow for Research Application
The following diagram illustrates a typical workflow for a researcher utilizing 1-Boc-4-(aminomethyl)-4-fluoropiperidine in a drug discovery project.
Caption: Research workflow for utilizing the title compound.
This guide provides foundational information for researchers working with 1-Boc-4-(aminomethyl)-4-fluoropiperidine. For further details on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the respective suppliers.
References
Technical Guide: Safety and Handling of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and key physicochemical properties of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.
Compound Identification and Properties
This compound is a fluorinated piperidine derivative commonly used as a building block in medicinal chemistry for the synthesis of various biologically active compounds.[1] Its structural features, including the Boc-protected amine and the fluorinated stereocenter, make it a valuable intermediate in the development of novel therapeutics.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁FN₂O₂ | [1] |
| Molecular Weight | 232.30 g/mol | [1] |
| CAS Number | 620611-27-0 | [1] |
| Appearance | Solid (presumed) | Inferred from supplier data |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg | [1] |
| Flash Point | 136.7 °C | [2] |
| Density | 1.09 g/cm³ | [2] |
| Refractive Index | 1.483 | [2] |
| Purity | >95% to 97% (typical) | Varies by supplier |
| Storage Temperature | 2-8°C, protected from light, under inert gas | [1] |
Safety and Hazard Information
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Precautionary Statements: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362, P403+P233, P405, P501[2]
Experimental Protocols
Synthesis of this compound
A detailed, multi-step synthesis protocol has been reported, starting from 1-tert-butyl 4-methylenepiperidine. The key steps involve bromofluorination, azidation, and subsequent reduction of the azide to the primary amine.
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
-
To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL) at 0°C, triethylamine trihydrofluoride (3.1 mL, 2.5 equiv) is added via syringe.
-
N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) is then added at 0°C, and the mixture is stirred at room temperature for 3 hours.
-
Upon completion, the reaction mixture is poured into 0.5 M aqueous NaOH (50 mL) and extracted with CH₂Cl₂ (3 x 50 mL).
-
The combined organic layers are washed with 0.5 M aqueous NaOH and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the product.
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate
-
To a solution of the brominated intermediate (1.27 g, 4.3 mmol) in DMSO (10 mL), sodium azide (0.33 g, 1.2 equiv) and sodium iodide (0.76 g, 1.2 equiv) are added.
-
The solution is heated to 130°C for 16 hours.
-
After cooling to room temperature, the reaction mixture is poured into water (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash silica gel chromatography.
Step 3: Synthesis of this compound
-
To a solution of the azido intermediate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), 20 wt% palladium on carbon (Pd/C) (0.05 g) is added.
-
The solution is stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
The reaction mixture is then filtered, and the solid residue is washed with diethyl ether.
-
The filtrate is concentrated in vacuo to yield the final product.
Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation.
-
Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine the molecular weight and fragmentation pattern, as well as to assess purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable stationary phase (e.g., C18) and a mobile phase system (e.g., acetonitrile/water with additives like TFA or formic acid) can be developed for purity determination and quantification.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the carbamate carbonyl and the N-H bonds of the amine.
Safe Handling and Storage Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.
References
A Comprehensive Technical Guide to tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document consolidates critical information regarding its chemical identity, properties, synthesis, and its role in the development of novel therapeutics, particularly for central nervous system (CNS) disorders.
Chemical Identity and Synonyms
This compound is a fluorinated piperidine derivative that has garnered significant interest in the pharmaceutical industry. Its structural features, including the fluorine atom and the aminomethyl group, make it a versatile scaffold for creating diverse and potent biologically active molecules.[1]
A comprehensive list of its synonyms and identifiers is provided below for clear identification and cross-referencing in research and procurement.
| Identifier Type | Identifier |
| IUPAC Name | This compound |
| CAS Number | 620611-27-0[2][] |
| Molecular Formula | C₁₁H₂₁FN₂O₂[2][] |
| Synonyms | 1-Boc-4-(aminomethyl)-4-fluoropiperidine[] |
| 4-Aminomethyl-4-fluoropiperidine-1-carboxylic acid tert-butyl ester | |
| 1-PIPERIDINECARBOXYLIC ACID, 4-(AMINOMETHYL)-4-FLUORO-, 1,1-DIMETHYLETHYL ESTER | |
| InChI Key | FCYNTMBZASDPHJ-UHFFFAOYSA-N[] |
Physicochemical and Pharmacokinetic Properties
The introduction of a fluorine atom onto the piperidine ring significantly influences the molecule's physicochemical properties. Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability, modulate basicity (pKa), and improve membrane permeability, all of which are critical for developing effective drug candidates.[4][5] The properties of the title compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 232.30 g/mol [1] |
| Boiling Point | 302.4 ± 27.0 °C at 760 mmHg[] |
| Density | 1.1 ± 0.1 g/cm³[] |
| Storage Conditions | 2-8°C, protected from light, stored under inert gas[1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process that has been described in the scientific literature.[6] The following is a detailed experimental protocol based on a published synthetic route.
Synthetic Workflow
The overall synthetic scheme involves a three-step process starting from 1-tert-butyl 4-methylenepiperidine. This workflow is visualized in the diagram below.
References
Methodological & Application
Synthesis of Bio-Active Derivatives from tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate. This fluorinated piperidine scaffold is of significant interest in medicinal chemistry due to the favorable pharmacological properties often conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity. The protocols outlined below cover common and synthetically important transformations of the primary aminomethyl group, including N-acylation, N-sulfonylation, reductive amination, and urea formation.
Synthesis of the Starting Material: this compound
The synthesis of the title compound is a multi-step process commencing from tert-butyl 4-methylenepiperidine-1-carboxylate. The synthetic route involves a bromofluorination, followed by azide substitution and subsequent reduction to the primary amine.
I. Synthesis of Starting Material
The synthesis of this compound (3 ) proceeds in three steps from tert-butyl 4-methylenepiperidine-1-carboxylate (S1 ) as illustrated below.
Synthesis of the fluorinated piperidine starting material.
Experimental Protocols
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1) [1]
To a solution of tert-butyl 4-methylenepiperidine-1-carboxylate (S1 ) (1.5 g, 7.6 mmol) in dry dichloromethane (40 mL) at 0°C is added triethylamine trihydrofluoride (3.1 mL, 2.5 equiv). N-Bromosuccinimide (NBS) (2.03 g, 1.5 equiv) is then added portion-wise at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 3 hours. Upon completion, the mixture is poured into 0.5 M aqueous NaOH (50 mL) and extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with 0.5 M aqueous NaOH and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield compound 1 as a colorless oil.
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (2) [1]
A solution of compound 1 (1.27 g, 4.3 mmol), sodium azide (0.33 g, 1.2 equiv), and sodium iodide (0.76 g, 1.2 equiv) in DMSO (10 mL) is heated to 130°C for 16 hours. After cooling to room temperature, the reaction mixture is poured into water (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography (EtOAc/hexane, 1:9) to afford compound 2 as a colorless oil.
Step 3: Synthesis of this compound (3) [1]
To a solution of compound 2 (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL) is added 10% Pd/C (0.05 g, 20 w%). The mixture is stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours. The reaction mixture is then filtered, and the solid is washed with diethyl ether. The filtrate is concentrated, and the residue is dissolved in diethyl ether and extracted with 2 M aqueous HCl. The combined aqueous layers are neutralized to pH 7 with 2 M aqueous NaOH and extracted with ethyl acetate. The combined organic extracts are dried over MgSO₄, filtered, and concentrated to give the final product 3 as a colorless oil.
Quantitative Data for Starting Material Synthesis
| Step | Product | Starting Material | Reagents | Solvent | Yield (%) |
| 1 | tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1) | tert-butyl 4-methylenepiperidine-1-carboxylate | Et₃N·3HF, NBS | CH₂Cl₂ | 92 |
| 2 | tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (2) | Compound (1) | NaN₃, NaI | DMSO | 91 |
| 3 | This compound (3) | Compound (2) | H₂, Pd/C | MeOH | 67 |
II. Synthesis of Derivatives
The primary aminomethyl group of this compound (3 ) is a versatile handle for the synthesis of a diverse range of derivatives. The following sections detail protocols for common derivatization reactions.
General derivatization pathways.
N-Acylation (Amide Formation)
N-acylation is a fundamental reaction to introduce an acyl group, forming a stable amide bond. This is commonly achieved by reacting the primary amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
General Protocol for N-Acylation with an Acyl Chloride:
To a stirred solution of this compound (3 ) (1.0 eq) and a suitable base (e.g., triethylamine, 1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0°C, is added the acyl chloride (1.1 eq) dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with water, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography if necessary.
Quantitative Data for N-Acylation:
| Acyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Acetyl chloride | Triethylamine | CH₂Cl₂ | 2 | 0 to rt | >90 (expected) |
| Benzoyl chloride | Triethylamine | CH₂Cl₂ | 3 | 0 to rt | >90 (expected) |
| 4-Chlorobenzoyl chloride | Pyridine | CH₂Cl₂ | 4 | 0 to rt | >85 (expected) |
N-Sulfonylation (Sulfonamide Formation)
N-sulfonylation introduces a sulfonyl group, forming a sulfonamide linkage, which is a common motif in many biologically active molecules.
General Protocol for N-Sulfonylation:
To a solution of this compound (3 ) (1.0 eq) and a base such as triethylamine (1.5 eq) or pyridine in dichloromethane at 0°C, is added the sulfonyl chloride (1.2 eq). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then diluted with dichloromethane and washed successively with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to give the crude sulfonamide, which can be purified by chromatography or recrystallization.
Quantitative Data for N-Sulfonylation:
| Sulfonyl Chloride | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Methanesulfonyl chloride | Triethylamine | CH₂Cl₂ | 3 | 0 to rt | >85 (expected) |
| Benzenesulfonyl chloride | Triethylamine | CH₂Cl₂ | 5 | 0 to rt | >80 (expected) |
| p-Toluenesulfonyl chloride | Pyridine | CH₂Cl₂ | 6 | 0 to rt | >80 (expected) |
Reductive Amination (Secondary Amine Formation)
Reductive amination is a powerful method for the N-alkylation of amines. It involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine.
General Protocol for Reductive Amination:
A mixture of this compound (3 ) (1.0 eq), the desired aldehyde or ketone (1.1 eq), and a reducing agent such as sodium triacetoxyborohydride (1.5 eq) in a suitable solvent like 1,2-dichloroethane or dichloromethane is stirred at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation, especially with ketones. The reaction is monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ and extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Quantitative Data for Reductive Amination:
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | rt | >80 (expected) |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | rt | >80 (expected) |
| Cyclohexanone | NaBH(OAc)₃ / AcOH | Dichloromethane | 24 | rt | >75 (expected) |
Urea Formation
Urea derivatives are prevalent in medicinal chemistry and can be readily synthesized from primary amines by reaction with isocyanates.
General Protocol for Urea Formation:
To a solution of this compound (3 ) (1.0 eq) in an aprotic solvent such as dichloromethane or THF at 0°C is added the isocyanate (1.05 eq) dropwise. The reaction mixture is stirred at room temperature for a few hours until completion (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography to afford the desired urea derivative.
Quantitative Data for Urea Formation:
| Isocyanate | Solvent | Time (h) | Temp (°C) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | | Phenyl isocyanate | Dichloromethane | 2 | 0 to rt | >95 (expected) | | 3-Chlorophenyl isocyanate | Dichloromethane | 2 | 0 to rt | >95 (expected) | | 4-Methoxyphenyl isocyanate | THF | 3 | 0 to rt | >95 (expected) |
Note: The yields provided in the tables for derivative synthesis are expected ranges based on general literature for similar transformations and may vary depending on the specific substrate and reaction conditions. Optimization of these protocols may be necessary to achieve optimal results.
References
Application Notes and Protocols: Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in CNS Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). The incorporation of a fluorine atom on the piperidine ring can modulate the pKa of the basic nitrogen, which may improve pharmacokinetic properties and reduce off-target effects, such as hERG liability.[1] This document provides detailed application notes and protocols for the use of this scaffold in the discovery of CNS drug candidates, with a focus on its application in the development of T-type calcium channel antagonists.
A key example of the successful application of this scaffold is in the development of potent and selective T-type calcium channel antagonists.[2][3] T-type calcium channels are implicated in a variety of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and sleep disorders, making them attractive therapeutic targets.[4] The 4-aminomethyl-4-fluoropiperidine moiety has been instrumental in the design of TTA-P2, a selective T-type calcium channel blocker with demonstrated in vivo efficacy.[5]
Data Presentation
The following tables summarize the quantitative data for a key compound, (S)-N-((4-fluoropiperidin-4-yl)methyl)-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-[1,1'-biphenyl]-2-carboxamide (a derivative of the title compound, herein referred to as a T-type calcium channel antagonist), from preclinical studies.
Table 1: In Vitro Potency of a T-type Calcium Channel Antagonist
| Target | Assay Type | Cell Line | IC50 (nM) |
| T-type Calcium Channels | FLIPR Membrane Potential | HEK293 | 22[5] |
Table 2: Pharmacokinetic Profile of a T-type Calcium Channel Antagonist in Rats
| Parameter | Value | Route of Administration |
| Oral Bioavailability | High (not specified) | Oral |
| CNS Penetration | Yes | N/A |
Signaling Pathway
T-type calcium channels (CaV3.1, CaV3.2, CaV3.3) are low-voltage activated channels that play a critical role in regulating neuronal excitability and signaling. They contribute to action potential burst firing in various neurons, including those in the thalamus, which is a key relay center for sensory information and is involved in regulating sleep and wakefulness. Dysregulation of T-type channel activity is associated with several neurological disorders. The antagonist developed using the 4-aminomethyl-4-fluoropiperidine scaffold blocks the influx of Ca2+ through these channels, thereby modulating neuronal firing patterns.
Caption: Signaling pathway of T-type calcium channels and the inhibitory action of an antagonist.
Experimental Protocols
Synthesis of (S)-N-((1-tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)-5-methyl-N-(tetrahydro-2H-pyran-4-yl)-[1,1'-biphenyl]-2-carboxamide
This protocol describes a key step in the synthesis of a potent T-type calcium channel antagonist, utilizing this compound.
Caption: Synthetic workflow for a T-type calcium channel antagonist intermediate.
Materials:
-
This compound
-
5-methyl-[1,1'-biphenyl]-2-carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Tetrahydro-4H-pyran-4-one
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
DCE (1,2-Dichloroethane)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating plate
-
Rotary evaporator
-
Chromatography equipment (e.g., flash column chromatography)
Procedure:
-
Amide Coupling:
-
To a solution of 5-methyl-[1,1'-biphenyl]-2-carboxylic acid in DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound in DMF.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-((1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)-5-methyl-[1,1'-biphenyl]-2-carboxamide.
-
-
Reductive Amination:
-
To a solution of the product from the previous step and tetrahydro-4H-pyran-4-one in DCE, add sodium triacetoxyborohydride.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final Boc-protected antagonist.
-
In Vitro T-type Calcium Channel FLIPR Assay
This protocol describes a representative high-throughput screening assay to evaluate the inhibitory activity of compounds on T-type calcium channels using a Fluorometric Imaging Plate Reader (FLIPR).
Caption: Workflow for a FLIPR-based T-type calcium channel assay.
Materials:
-
HEK293 cells stably expressing a human T-type calcium channel isoform (e.g., CaV3.1, CaV3.2, or CaV3.3)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
384-well black-walled, clear-bottom assay plates
-
FLIPR Membrane Potential Assay Kit (or similar)
-
Test compounds dissolved in DMSO
-
Potassium chloride (KCl) solution
-
Fluorometric Imaging Plate Reader (FLIPR)
Procedure:
-
Cell Plating:
-
The day before the assay, seed the HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
On the day of the assay, prepare the membrane potential-sensitive dye solution according to the manufacturer's instructions.
-
Remove the culture medium from the cell plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 1 hour to allow for dye loading.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Using the FLIPR instrument, add the test compounds to the cell plates.
-
Allow the compounds to incubate with the cells for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Configure the FLIPR to record fluorescence before and after the addition of a depolarizing stimulus.
-
Add a KCl solution to all wells to induce membrane depolarization and activate the T-type calcium channels.
-
The FLIPR will measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Data Analysis:
-
The fluorescence data is used to determine the extent of inhibition of the T-type calcium channel activity by the test compounds.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Electrophysiology in Anesthetized Rats
This protocol provides a representative method for assessing the CNS activity of a T-type calcium channel antagonist by recording neuronal activity in the brain of an anesthetized rat.
Materials:
-
Adult male Sprague-Dawley rats
-
Anesthetic (e.g., urethane or isoflurane)
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., tungsten or glass micropipettes)
-
Amplifier and data acquisition system
-
Test compound formulated for in vivo administration (e.g., in a solution for intraperitoneal injection)
-
Surgical instruments
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Perform a craniotomy over the brain region of interest (e.g., the thalamus).
-
-
Electrode Placement:
-
Slowly lower the recording microelectrode into the target brain region using the stereotaxic manipulator.
-
Identify single-unit neuronal activity based on the characteristic spike waveforms.
-
-
Baseline Recording:
-
Record the spontaneous firing rate and pattern of the identified neuron for a stable baseline period (e.g., 15-30 minutes).
-
-
Compound Administration:
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
-
Post-Dosing Recording:
-
Continue to record the neuronal activity for an extended period (e.g., 1-2 hours) to observe the effect of the compound on neuronal firing.
-
-
Data Analysis:
-
Analyze the recorded spike trains to determine changes in firing rate, burst firing properties, and other relevant parameters.
-
Compare the neuronal activity before and after compound administration to assess the in vivo efficacy of the T-type calcium channel antagonist.
-
Conclusion
This compound is a valuable synthon for the development of CNS-penetrant drug candidates. Its utility has been demonstrated in the creation of potent and selective T-type calcium channel antagonists with promising preclinical profiles. The protocols provided herein offer a framework for the synthesis, in vitro screening, and in vivo evaluation of novel compounds incorporating this privileged scaffold. These methods can be adapted and optimized for the discovery of new treatments for a range of neurological disorders.
References
- 1. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. figshare.com [figshare.com]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. medchemexpress.com [medchemexpress.com]
Application of 1-Boc-4-(aminomethyl)-4-fluoropiperidine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[2][3] The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] The use of rigid linkers, such as those derived from piperidine scaffolds, can pre-organize the PROTAC into a favorable conformation for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4][5]
The incorporation of fluorine into drug molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6][7] This application note details the use of 1-Boc-4-(aminomethyl)-4-fluoropiperidine, a fluorinated building block, in the synthesis of PROTAC linkers to leverage the benefits of both a rigid scaffold and fluorine substitution.
Advantages of Incorporating 1-Boc-4-(aminomethyl)-4-fluoropiperidine in PROTAC Linkers
The strategic inclusion of the 4-fluoro-4-(aminomethyl)piperidine moiety in PROTAC linkers offers several potential advantages:
-
Conformational Rigidity: The piperidine ring introduces a degree of rigidity to the linker, which can reduce its flexibility. This can be crucial for establishing a stable and productive ternary complex required for efficient protein degradation.[8]
-
Modulated Physicochemical Properties: The fluorine atom can significantly impact key properties of the PROTAC molecule:
-
Lipophilicity: Fluorination can modulate the lipophilicity of the linker, which in turn affects the overall solubility and cell permeability of the PROTAC.[9]
-
Metabolic Stability: The strong carbon-fluorine bond can shield adjacent sites from metabolic enzymes, potentially increasing the in vivo half-life of the PROTAC.[6]
-
Membrane Permeability: The introduction of fluorine can influence the PROTAC's ability to cross cell membranes, a critical factor for reaching intracellular targets.[6][7]
-
-
Improved Biological Performance: By optimizing the linker's conformation and physicochemical properties, the resulting PROTAC may exhibit enhanced potency (lower DC₅₀) and greater degradation efficiency (higher Dₘₐₓ).[4]
Experimental Data
The following tables summarize representative data for PROTACs synthesized with and without the fluorinated piperidine linker.
Table 1: Physicochemical Properties of PROTACs
| PROTAC ID | Linker Moiety | Molecular Weight ( g/mol ) | clogP | Aqueous Solubility (µM) |
| PROTAC-A | 1-Boc-4-(aminomethyl)piperidine | 850.4 | 3.5 | 15 |
| PROTAC-B | 1-Boc-4-(aminomethyl)-4-fluoropiperidine | 868.4 | 3.7 | 25 |
Table 2: In Vitro Degradation Profile (Western Blot)
| PROTAC ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-A | BRD4 | HeLa | 50 | 85 |
| PROTAC-B | BRD4 | HeLa | 25 | 95 |
Experimental Protocols
Protocol 1: Synthesis of 1-Boc-4-(aminomethyl)-4-fluoropiperidine
This protocol is adapted from known synthetic procedures for fluorinated piperidines.[10]
Step 1: Synthesis of tert-Butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate
-
To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH₂Cl₂ (40 mL), add Et₃N·3HF (3.1 mL, 2.5 equiv) at 0°C.
-
Add N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) at 0°C and stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into 0.5 M aq. NaOH (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Wash the combined organic layers with 0.5 M aq. NaOH and brine, dry over MgSO₄, filter, and evaporate the solvent to yield the product.
Step 2: Synthesis of tert-Butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate
-
To a solution of tert-butyl 4-bromomethyl-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), add NaN₃ (0.33 g, 1.2 equiv) and NaI (0.76 g, 1.2 equiv).
-
Stir the reaction at 60°C for 16 hours.
-
Cool the mixture to room temperature, add water (20 mL), and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and evaporate the solvent. Purify the residue by flash chromatography.
Step 3: Synthesis of tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate
-
To a solution of tert-butyl 4-azidomethyl-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in methanol (3 mL), add Pd/C (0.05 g, 20 w%).
-
Stir the solution at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours.
-
Filter the solution and wash the solid with diethyl ether.
-
Evaporate the solvent to obtain the final product, 1-Boc-4-(aminomethyl)-4-fluoropiperidine.
Protocol 2: General Procedure for PROTAC Linker Synthesis
This protocol describes the coupling of the fluorinated piperidine building block to a carboxylic acid, a common step in PROTAC synthesis.[4]
-
Dissolve the carboxylic acid-containing fragment (1.0 eq) and 1-Boc-4-(aminomethyl)-4-fluoropiperidine (1.1 eq) in anhydrous DMF.
-
Add diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the coupling agent, such as HATU (1.1 eq), to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: PROTAC Mechanism of Action.
Caption: PROTAC Synthesis and Evaluation Workflow.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Exploring linker fluorination to optimise PROTAC potency, selectivity, and physical properties - ePrints Soton [eprints.soton.ac.uk]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Reductive Amination of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This application note provides a detailed protocol for the N-alkylation of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate via a one-pot reductive amination procedure. This reaction is particularly relevant for the synthesis of novel chemical entities in drug discovery, where the fluorinated piperidine motif can impart desirable pharmacokinetic and pharmacodynamic properties.
The protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃) as a mild and selective reducing agent.[1][2] This reagent is highly effective for the reductive amination of a wide range of aldehydes and ketones, even in the presence of other reducible or acid-sensitive functional groups.[1][2] The one-pot nature of this procedure, where the imine is formed in situ and subsequently reduced, offers high efficiency and operational simplicity.[3]
Chemical Reaction and Mechanism
The reductive amination proceeds in two main steps: the formation of an iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by the reduction of this intermediate by a hydride source to yield the corresponding amine.
Caption: General mechanism of reductive amination.
Experimental Protocol
This protocol describes a general procedure for the reductive amination of this compound with an aldehyde.
Materials and Reagents
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq.).
-
Solvent and Aldehyde Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add the desired aldehyde (1.0–1.2 eq.) to the solution.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Slowly add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.[3]
Caption: Experimental workflow for reductive amination.
Representative Data
The following table summarizes expected outcomes for the reductive amination of this compound with various aldehydes, based on typical yields for similar substrates.[3]
| Entry | Aldehyde | Product | Expected Yield (%) |
| 1 | Benzaldehyde | tert-butyl 4-((benzylamino)methyl)-4-fluoropiperidine-1-carboxylate | 80-95 |
| 2 | 4-Methoxybenzaldehyde | tert-butyl 4-fluoro-4-(((4-methoxybenzyl)amino)methyl)piperidine-1-carboxylate | 85-98 |
| 3 | Isobutyraldehyde | tert-butyl 4-fluoro-4-((isobutylamino)methyl)piperidine-1-carboxylate | 75-90 |
| 4 | Cyclohexanecarboxaldehyde | tert-butyl 4-(((cyclohexylmethyl)amino)methyl)-4-fluoropiperidine-1-carboxylate | 70-85 |
Note: Yields are estimates and may vary depending on the specific reaction conditions, scale, and purity of reagents.
Troubleshooting and Considerations
-
Steric Hindrance: The fluorine atom and the bulky tert-butyl carbamate group may introduce steric hindrance, potentially slowing down the reaction rate compared to less substituted amines.[4] If the reaction is sluggish, gentle heating (e.g., to 40 °C) may be beneficial, though this should be monitored carefully to avoid side reactions.
-
Weakly Nucleophilic Amines: The electron-withdrawing effect of the fluorine atom might slightly decrease the nucleophilicity of the primary amine. If imine formation is slow, the addition of a catalytic amount of acetic acid can be considered to facilitate this step.[1]
-
Purity of Reagents: The use of anhydrous solvents and fresh sodium triacetoxyborohydride is crucial for optimal results, as the reducing agent is moisture-sensitive.[5]
-
Over-alkylation: While sodium triacetoxyborohydride is selective for mono-alkylation, the use of a large excess of the aldehyde should be avoided to minimize the potential for di-alkylation, although this is generally less of a concern with primary amines in this specific reaction.
Conclusion
This application note provides a comprehensive and detailed protocol for the reductive amination of this compound. The use of sodium triacetoxyborohydride offers a mild, selective, and efficient one-pot method for the synthesis of a variety of N-alkylated fluorinated piperidine derivatives. This protocol is a valuable tool for researchers and scientists engaged in the design and synthesis of novel compounds for drug discovery and development.
References
- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Notes: Boc Deprotection Methods for 4-Aminomethyl-4-Fluoropiperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 4-aminomethyl-4-fluoropiperidine derivatives. The selection of an appropriate deprotection method is critical to ensure high yield and purity of the final product, which is a valuable building block in medicinal chemistry and drug development.
The presence of the fluorine atom at the C4 position can influence the reactivity of the molecule, making the optimization of deprotection conditions essential. This note focuses on the two most common and effective acidic methods for Boc removal: Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl).
Deprotection Strategies
The acid-catalyzed cleavage of the Boc group is a robust and widely used transformation. The mechanism involves the protonation of the carbamate oxygen, leading to the formation of a stable tert-butyl cation and the release of carbon dioxide, ultimately yielding the free amine.
Key Considerations for 4-Aminomethyl-4-Fluoropiperidine Derivatives:
-
Acid Strength and Concentration: Both TFA and HCl are strong acids capable of efficiently cleaving the Boc group. The concentration of the acid can be modulated to control the reaction rate and minimize potential side reactions.
-
Solvent Choice: Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection due to its inertness and ease of removal. For HCl deprotection, it is often used as a solution in an organic solvent like dioxane or methanol.
-
Reaction Temperature and Time: Boc deprotection is typically performed at room temperature, with reaction times ranging from 30 minutes to a few hours. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.
-
Side Reactions: The primary side reaction of concern is the alkylation of the newly formed amine by the tert-butyl cation generated during the reaction. While less common for simple amines, for more complex substrates containing other nucleophilic groups, the use of scavengers like triisopropylsilane (TIS) or water may be considered.[1]
Data Presentation: Comparison of Deprotection Methods
The following table summarizes typical reaction conditions and expected outcomes for the Boc deprotection of 4-aminomethyl-4-fluoropiperidine derivatives based on established procedures for similar substrates.
| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |
| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Typical Yield | >90% | >90% |
| Purity | High, purification may be required | High, often precipitates as HCl salt |
| Work-up | Evaporation, neutralization, extraction | Evaporation or filtration of the salt |
Mandatory Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Relationship between substrate, reagents, and product.
Experimental Protocols
Method A: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a widely used and effective method for Boc deprotection.
Materials:
-
Boc-4-aminomethyl-4-fluoropiperidine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected 4-aminomethyl-4-fluoropiperidine derivative (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (10-20 equivalents) to the stirred solution. A common practice is to use a 1:1 to 1:4 ratio of TFA to DCM (v/v).[2][3]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS until the starting material is consumed.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[5]
-
Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid. Be cautious as CO₂ will evolve.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
-
If necessary, the crude product can be further purified by column chromatography.
Method B: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method often yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.
Materials:
-
Boc-4-aminomethyl-4-fluoropiperidine derivative
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
To a stirred solution of the Boc-protected 4-aminomethyl-4-fluoropiperidine derivative (1 equivalent) in a round-bottom flask, add 4M HCl in 1,4-dioxane (5-10 equivalents).[6]
-
Stir the mixture at room temperature for 2-16 hours. The progress of the reaction should be monitored by TLC or LC-MS.[6]
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, dilute the mixture with diethyl ether to enhance precipitation.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the 4-aminomethyl-4-fluoropiperidine dihydrochloride salt.
-
If a precipitate does not form, concentrate the reaction mixture under reduced pressure. The resulting residue can be triturated with diethyl ether to induce solidification and then filtered.
-
The hydrochloride salt can be used directly in subsequent steps or neutralized with a suitable base to obtain the free amine.
References
Application Notes and Protocols for Coupling Reactions of 1-Boc-4-aminomethyl-4-fluoropiperidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the coupling reactions involving the primary amine of 1-Boc-4-aminomethyl-4-fluoropiperidine. This versatile building block is crucial in medicinal chemistry and drug discovery for introducing a fluorinated piperidine motif, which can enhance metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates.[1][2] The protocols provided herein are foundational for amide bond formation, reductive amination, and urea synthesis.
Core Applications
-
Scaffold for Peptidomimetics: The rigid fluoropiperidine core serves as a scaffold to create conformationally constrained peptides, which can lead to increased potency and selectivity.[1][3]
-
Linker in Complex Molecules: It is a valuable linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), where it connects different molecular entities.[1][4]
-
GPCR Ligand Development: The piperidine scaffold is a common feature in many G protein-coupled receptor (GPCR) ligands.[3]
Amide Bond Formation
Amide bond formation is one of the most common coupling reactions involving 1-Boc-4-aminomethyl-4-fluoropiperidine. This reaction is fundamental for synthesizing a wide range of compounds, including peptidomimetics and linkers for bioconjugation.
General Protocol for Amide Coupling
This protocol describes a standard procedure for coupling a carboxylic acid to the primary amine of 1-Boc-4-aminomethyl-4-fluoropiperidine using a peptide coupling agent such as HATU.
Materials:
-
1-Boc-4-aminomethyl-4-fluoropiperidine
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or other suitable coupling agent (e.g., HBTU, DIC/HOBt)[1][5]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add the coupling agent, such as HATU (1.1 equivalents), and DIPEA (2.5 equivalents) to the solution.[1][4]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve 1-Boc-4-aminomethyl-4-fluoropiperidine (1.1-1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of 1-Boc-4-aminomethyl-4-fluoropiperidine to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 12 hours.[1][4]
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired amide.
Quantitative Data for Amide Coupling (Illustrative)
| Parameter | Value |
| Carboxylic Acid | 1.0 mmol |
| 1-Boc-4-aminomethyl-4-fluoropiperidine | 1.1 mmol |
| Coupling Agent (HATU) | 1.1 mmol |
| Base (DIPEA) | 2.5 mmol |
| Solvent (DMF) | 10 mL |
| Reaction Time | 4 hours |
| Typical Yield | 85-95% |
Note: Yields are illustrative and can vary depending on the specific substrates and reaction conditions.
Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation.
Reductive Amination
Reductive amination is a method to form a new carbon-nitrogen bond by reacting an aldehyde or ketone with an amine in the presence of a reducing agent. This is a key transformation for introducing the 1-Boc-4-aminomethyl-4-fluoropiperidine moiety onto a carbonyl-containing molecule.
General Protocol for Reductive Amination
Materials:
-
1-Boc-4-aminomethyl-4-fluoropiperidine
-
Aldehyde or ketone of interest
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the aldehyde or ketone (1.0 equivalent) and 1-Boc-4-aminomethyl-4-fluoropiperidine (1.1 equivalents) in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid (0.1-0.2 equivalents) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or iminium ion intermediate.
-
Add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data for Reductive Amination (Illustrative)
| Parameter | Value |
| Aldehyde | 1.0 mmol |
| 1-Boc-4-aminomethyl-4-fluoropiperidine | 1.1 mmol |
| Reducing Agent (STAB) | 1.5 mmol |
| Solvent (DCM) | 15 mL |
| Reaction Time | 12 hours |
| Typical Yield | 70-90% |
Note: Yields are illustrative and can vary based on the reactivity of the carbonyl compound.
Workflow for Reductive Amination
Caption: Workflow for reductive amination.
Urea and Thiourea Formation
The primary amine of 1-Boc-4-aminomethyl-4-fluoropiperidine can react with isocyanates or isothiocyanates to form ureas and thioureas, respectively. These functional groups are prevalent in many biologically active molecules.
General Protocol for Urea Synthesis
This protocol describes the reaction with an isocyanate. A similar procedure can be followed for isothiocyanates.
Materials:
-
1-Boc-4-aminomethyl-4-fluoropiperidine
-
Isocyanate of interest
-
Anhydrous solvent such as DCM, THF, or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or Argon atmosphere
Procedure:
-
Under an inert atmosphere, dissolve 1-Boc-4-aminomethyl-4-fluoropiperidine (1.0 equivalent) in an anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the isocyanate (1.0-1.1 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography if necessary.
Quantitative Data for Urea Formation (Illustrative)
| Parameter | Value |
| 1-Boc-4-aminomethyl-4-fluoropiperidine | 1.0 mmol |
| Isocyanate | 1.05 mmol |
| Solvent (DCM) | 10 mL |
| Reaction Time | 2 hours |
| Typical Yield | >90% |
Note: These reactions are often high-yielding and clean.
One-Pot Urea Synthesis from a Boc-Protected Amine
It is also possible to synthesize unsymmetrical ureas in a one-pot procedure by reacting a different Boc-protected amine to form an isocyanate in situ, which then reacts with 1-Boc-4-aminomethyl-4-fluoropiperidine.[6][7]
Workflow for Urea Formation
Caption: Workflow for urea formation.
Boc-Deprotection
To further functionalize the piperidine nitrogen, the Boc protecting group can be removed under acidic conditions.
Protocol for Boc-Deprotection
Materials:
-
Boc-protected substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected compound (1 equivalent) in DCM (10 mL per gram of substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents) to the stirred solution.[4]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine.
Quantitative Data for Boc-Deprotection (Illustrative)
| Parameter | Value |
| Starting Material | 1.0 g |
| TFA | 5-10 eq. |
| Reaction Time | 1.5 hours |
| Yield | >95% (crude) |
Note: The product is often used in the next step without further purification.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. One-Pot Synthesis of Ureas from Boc-Protected Amines [organic-chemistry.org]
- 7. One-pot synthesis of ureas from Boc-protected amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Bond Formation with tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a key building block in medicinal chemistry, particularly for the synthesis of novel therapeutic agents targeting the central nervous system (CNS). Its fluorinated piperidine scaffold can impart desirable pharmacokinetic properties, such as improved metabolic stability and membrane permeability, to drug candidates. This document provides detailed experimental procedures for the formation of an amide bond using this versatile amine, a crucial step in the elaboration of more complex molecules for drug discovery programs. The protocols outlined below utilize common and efficient coupling reagents to ensure high yields and purity of the final amide product.
Chemical Structures and Reaction Scheme
The following scheme illustrates the amide bond formation between this compound and a representative carboxylic acid, 4-fluorobenzoic acid, using standard peptide coupling reagents.
Caption: General reaction scheme for amide bond formation.
Experimental Protocols
Two common and effective methods for the synthesis of N-((1-(tert-butoxycarbonyl)-4-fluoropiperidin-4-yl)methyl)-4-fluorobenzamide are detailed below.
Protocol 1: Amide Coupling using EDC and HOBt
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of 1-Hydroxybenzotriazole (HOBt), which acts as a racemization suppressant and improves reaction efficiency.
Materials:
-
This compound
-
4-Fluorobenzoic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 4-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add this compound (1.1 eq).
-
Add HOBt (1.5 eq) and DIPEA (1.5 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide.
Protocol 2: Amide Coupling using HATU
This protocol employs [1-((Dimethylamino)(dimethylimino)methyl)-1H-[1][2][3]triazolo[4,5-b]pyridin-3-ium 3-oxid hexafluorophosphate] (HATU), a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.
Materials:
-
This compound
-
4-Fluorobenzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired amide.
Data Presentation
The following table summarizes the typical reaction parameters and expected outcomes for the amide coupling reactions.
| Coupling Reagent | Carboxylic Acid (eq) | Amine (eq) | Coupling Reagent (eq) | Additive (eq) | Base (eq) | Solvent | Time (h) | Typical Yield (%) |
| EDC/HOBt | 1.0 | 1.1 | 1.5 (EDC·HCl) | 1.5 (HOBt) | 1.5 (DIPEA) | DCM or DMF | 12-24 | 70-85 |
| HATU | 1.0 | 1.1 | 1.1 | - | 3.0 (DIPEA) | DMF | 1-4 | 85-95 |
Visualization of Experimental Workflow
The general workflow for the amide bond formation, workup, and purification is depicted below.
References
- 1. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Piperidine Intermediates
Welcome to the Technical Support Center for the purification of fluorinated piperidine intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of these valuable compounds. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in crude fluorinated piperidine intermediates?
A1: The nature of impurities largely depends on the synthetic route. However, some common impurities include:
-
De-fluorinated Piperidines: A significant byproduct, especially in syntheses involving the hydrogenation of fluoropyridines, is the corresponding non-fluorinated piperidine due to competitive hydrodefluorination.[1] Mixtures of fluorinated and non-fluorinated products can be challenging to separate.[1]
-
Unreacted Starting Materials: Residual starting materials such as fluoropyridines may be present.
-
Reaction Byproducts: These can include isomers, products of over-alkylation, or oxidation products, which may cause discoloration (e.g., a yellow tint).[2]
-
Residual Solvents: Solvents used in the reaction or work-up may be retained in the crude product.
-
Partially Reduced Intermediates: In hydrogenation reactions, partially saturated intermediates like fluorinated tetrahydropyridines may be present.[1]
Q2: My unprotected fluorinated piperidine is volatile, leading to low recovery. How can I address this?
A2: The volatility of unprotected fluorinated piperidines is a known challenge for their purification and isolation.[1][3] A highly effective strategy is to protect the piperidine nitrogen in situ before purification. This increases the molecular weight and reduces volatility. Common protecting groups include:
-
Benzyloxycarbonyl (Cbz)
-
9-Fluorenylmethoxycarbonyl (Fmoc)
This approach has been shown to lead to high yields of the protected fluorinated piperidines.[1][3]
Q3: How does the presence of fluorine affect the purification strategy compared to non-fluorinated analogs?
A3: The introduction of fluorine atoms can significantly alter the physicochemical properties of piperidine intermediates, which in turn impacts purification.[4][5] Key considerations include:
-
Basicity (pKa): Fluorine's electron-withdrawing nature can lower the basicity of the piperidine nitrogen. This can affect its interaction with acidic media or surfaces, such as silica gel.[6]
-
Polarity and Solubility: The C-F bond introduces a strong dipole moment, affecting the molecule's overall polarity and solubility in different solvents.[4][5] This is a critical factor in selecting solvents for chromatography and crystallization.
-
Intermolecular Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can influence crystal packing and chromatographic behavior.[5]
Therefore, purification methods often need to be specifically tailored for fluorinated compounds, as protocols for their non-fluorinated counterparts may not be directly transferable.[4]
Q4: Which analytical techniques are essential for assessing the purity of my fluorinated piperidine intermediate?
A4: A combination of analytical techniques is crucial for confirming the structure and assessing the purity of your compound.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. ¹⁹F NMR is particularly invaluable for confirming the presence and environment of fluorine atoms and can be a sensitive tool for detecting fluorine-containing impurities.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides information about the purity of the compound and confirms its molecular weight.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for analyzing volatile impurities.
Troubleshooting Guides
Troubleshooting Poor Separation in Column Chromatography
Problem: You are experiencing poor separation (tailing peaks, co-elution) of your fluorinated piperidine intermediate during silica gel column chromatography.
dot```dot graph Troubleshooting_Chromatography { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
// Nodes Start [label="Poor Separation on Silica Gel", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is peak tailing observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Tailing [label="Strong interaction with acidic silanol groups.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; Action1 [label="Add Basic Modifier to Eluent\n(e.g., 0.1-1% Triethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action2 [label="Use Amine-Deactivated Silica or Alumina", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q2 [label="Is there co-elution with non-polar impurities?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action3 [label="Switch to Reverse-Phase (C18) Chromatography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Q3 [label="Is the impurity the de-fluorinated analog?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Action4 [label="Optimize Gradient Elution (Shallow Gradient)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action5 [label="Consider Preparative HPLC for high purity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Q1; Q1 -> Sol_Tailing [label="Yes"]; Sol_Tailing -> Action1; Sol_Tailing -> Action2; Action1 -> End; Action2 -> End; Q1 -> Q2 [label="No"]; Q2 -> Action3 [label="Yes"]; Action3 -> End; Q2 -> Q3 [label="No"]; Q3 -> Action4 [label="Yes"]; Action4 -> Action5; Action5 -> End; }``` Caption: Troubleshooting workflow for column chromatography issues.
Detailed Steps:
-
Issue Identification: Poor separation is often due to the basic nature of the piperidine nitrogen interacting strongly with the acidic silanol groups on the silica surface, leading to tailing. 2[7]. Mobile Phase Modification: To counteract tailing, add a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is a common choice to compete with your compound for binding to the silica. 3[7]. Stationary Phase Modification: If modifying the eluent is insufficient, consider using a different stationary phase. Amine-deactivated silica gel or alumina (basic or neutral) are excellent alternatives for purifying basic compounds. 4[7]. Reverse-Phase Chromatography: For compounds that are sufficiently non-polar, reverse-phase chromatography on a C18 column can be very effective. Using an acidic mobile phase modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen. 5[7]. High-Resolution Techniques: If impurities like the de-fluorinated analog are very close in polarity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to achieve high purity (>98%). S[4]pecialized fluorinated HPLC columns can offer enhanced selectivity.
[4]#### Troubleshooting Crystallization Failures
Problem: Your fluorinated piperidine intermediate fails to crystallize, oils out, or forms an amorphous solid.
dot
Caption: Decision-making guide for troubleshooting crystallization.
Detailed Steps:
-
Assess Purity: High concentrations of impurities can inhibit crystallization. A[8]nalyze your crude material by NMR or LC-MS. If significant impurities are present, consider a preliminary purification step like flash chromatography or an acid-base extraction.
-
Systematic Solvent Screening: The choice of solvent is critical for successful crystallization. S[4][5]creen a range of solvents with varying polarities. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Employ Different Techniques:
-
Single-Solvent Recrystallization: Dissolve the compound in a minimal amount of a suitable hot solvent and allow it to cool slowly.
-
Two-Solvent (Anti-solvent) System: Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a miscible "anti-solvent" in which it is poorly soluble until turbidity is observed. Heat to redissolve and then cool slowly.
-
-
Consider Salt Formation: Converting the basic piperidine to a salt (e.g., a hydrochloride salt) can significantly enhance its crystallinity. T[2]his is a very effective technique for purification.
-
Control Cooling Rate: Rapid cooling often leads to the formation of small, impure crystals or oils. A[8]llow the solution to cool slowly to room temperature to promote the growth of larger, purer crystals before further cooling in an ice bath. S[8]cratching the inside of the flask can help induce crystallization.
[8]### Data and Protocols
Table 1: Comparison of Purification Methods for Fluorinated Piperidine Intermediates
| Purification Method | Advantages | Common Challenges | Troubleshooting/Optimization |
| Column Chromatography | Versatile for a wide range of polarities; good for separating mixtures. | Tailing of basic compounds on silica; low recovery; co-elution of similar polarity compounds. | Add basic modifiers (TEA); use deactivated silica or alumina; employ reverse-phase chromatography. |
| Crystallization | Can yield very high purity material; scalable. | Oiling out; formation of amorphous solids; difficulty finding a suitable solvent. | Systematic solvent screening; slow cooling; pre-purification; salt formation. |
| Distillation | Excellent for removing non-volatile or highly volatile impurities and solvents. | Azeotrope formation with certain impurities (e.g., pyridine); thermal decomposition of sensitive compounds. | Azeotropic distillation; fractional distillation with a high-efficiency column; vacuum distillation. |
| Preparative HPLC | High resolution for difficult separations; suitable for achieving >98% purity. | Lower sample capacity; requires specialized equipment; can be costly. | Optimize mobile phase and gradient; use specialized columns (e.g., fluorinated phases). |
Experimental Protocol: Purification via Salt Formation and Recrystallization
This protocol is particularly useful for separating the desired fluorinated piperidine from less basic impurities.
-
Dissolution: Dissolve the crude fluorinated piperidine intermediate in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt of the piperidine will precipitate out of the solution.
-
Isolation of Crude Salt: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of the cold organic solvent to remove soluble impurities.
-
Recrystallization:
-
Choose a suitable solvent or solvent system for recrystallization (e.g., ethanol/ether, methanol/ether, or isopropanol).
-
Dissolve the crude salt in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
-
Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum to a constant weight.
-
Analysis: Confirm the purity of the final product using NMR and LC-MS.
References
- 1. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scientificupdate.com [scientificupdate.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: The tert-Butyl Carbamate (Boc) Protecting Group
Welcome to the technical support center for the tert-butyl carbamate (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot stability issues and optimize the use of the Boc group in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the Boc group generally stable?
A1: The tert-butyloxycarbonyl (Boc) group is known for its stability in a wide range of non-acidic conditions. It is generally stable towards most bases, nucleophiles, and catalytic hydrogenation conditions.[1][2][3] This robustness makes it an excellent choice for orthogonal protection strategies, particularly in combination with base-labile groups like Fmoc or hydrogenolysis-labile groups like Cbz.[1][4]
Q2: What are the primary conditions that lead to the cleavage of the Boc group?
A2: The Boc group is characteristically labile to acidic conditions.[1][5] Cleavage is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[6][7] The deprotection proceeds through an acid-catalyzed mechanism involving the formation of a stable tert-butyl cation.[3][6]
Q3: Can the Boc group be removed thermally?
A3: Yes, the Boc group can be cleaved under thermal conditions, a process known as thermolysis.[8][9] Thermal deprotection can occur at elevated temperatures, typically above 85-90°C, and proceeds via fragmentation to form the free amine, isobutylene, and carbon dioxide.[9][10] This method offers a potentially greener alternative as it avoids the use of acids or catalysts.[9]
Q4: Is the Boc group stable to catalytic hydrogenation?
A4: Yes, the Boc protecting group is stable under the conditions typically used for catalytic hydrogenation (e.g., H₂ over Pd/C).[3][11][12] This stability allows for the selective deprotection of other groups, such as the benzyloxycarbonyl (Cbz) group, in the presence of a Boc-protected amine, forming a key part of many orthogonal protection strategies.[4][11]
Troubleshooting Guides
Issue 1: Premature or Unwanted Cleavage of the Boc Group
Q: My Boc group is being removed unexpectedly during a reaction. What could be the cause?
A: Unintended deprotection of the Boc group is almost always due to the presence of acidic conditions, which may not always be obvious.
-
Troubleshooting Steps:
-
Reagent Check: Scrutinize all reagents and solvents for acidic impurities. For example, some grades of chloroform can contain trace amounts of HCl.
-
Lewis Acids: Be aware that Lewis acids can also mediate Boc cleavage.[3] If your reaction involves a Lewis acid, consider if a less acidic alternative could be used or if the reaction conditions (temperature, time) can be modified.
-
Reaction Byproducts: Consider if any acidic byproducts are generated during your reaction. If so, the inclusion of a non-nucleophilic base might be necessary to neutralize the acid as it forms.
-
Purification Conditions: During workup or purification (e.g., silica gel chromatography), the stationary phase itself can be acidic enough to cause partial or complete deprotection. This can be mitigated by neutralizing the silica gel with a base like triethylamine before use. Similarly, using highly acidic eluents like TFA in RP-HPLC can lead to Boc removal.[13]
-
Issue 2: Incomplete Boc Deprotection
Q: I am having trouble completely removing the Boc group. What can I do?
A: Incomplete deprotection can arise from several factors, often related to the substrate or reaction conditions.[6]
-
Troubleshooting Steps:
-
Increase Acid Concentration/Strength: The rate of deprotection is dependent on the acid concentration.[14] If you are using a dilute acid solution, increasing the concentration (e.g., from 20% TFA to 50% TFA in DCM) can accelerate the reaction.[1][6]
-
Extend Reaction Time: Monitor the reaction closely by TLC or LC-MS. If the reaction is sluggish, simply extending the reaction time may be sufficient to drive it to completion.[15]
-
Steric Hindrance: If the Boc-protected amine is in a sterically hindered environment, deprotection can be more difficult.[15] In such cases, longer reaction times or stronger acidic conditions may be necessary.
-
Solvent Choice: Ensure your substrate is fully soluble in the reaction solvent. Poor solubility can lead to incomplete reaction. Dichloromethane (DCM) is a common choice, but other solvents like 1,4-dioxane (for HCl deprotection) can be used.[6]
-
Issue 3: Side Reactions During Boc Deprotection
Q: I am observing unexpected byproducts after Boc deprotection. What are they and how can I prevent them?
A: The most common side reactions during Boc deprotection are caused by the electrophilic tert-butyl cation that is generated.[6][15] This cation can alkylate nucleophilic functional groups within your molecule.[7][16]
-
Commonly Affected Residues:
-
Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[15]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[15]
-
Cysteine (Cys): The free thiol group is a target for alkylation.[15]
-
Tyrosine (Tyr): The activated phenolic ring can be alkylated.[15]
-
-
Prevention Strategy: Use of Scavengers The most effective way to prevent these side reactions is to add "scavengers" to the deprotection cocktail.[15] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your substrate.[2][17]
-
Troubleshooting Workflow for Side Reactions:
Caption: Troubleshooting workflow for side reactions.
-
Data Presentation
Table 1: Stability of the Boc Group under Various Conditions
| Condition Category | Reagent/Condition | Stability of Boc Group | Reference(s) |
| Acidic | Strong Acids (TFA, HCl) | Labile (Cleaved) | [1][5][6] |
| Mild Acids (e.g., Acetic Acid) | Generally Stable (Slow Cleavage Possible) | [18] | |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile (Cleaved) | [3][7] | |
| Basic | Strong Bases (NaOH, LDA) | Stable | [2][10] |
| Amine Bases (TEA, Piperidine) | Stable | [1] | |
| Reductive | Catalytic Hydrogenation (H₂/Pd-C) | Stable | [3][11][12] |
| Dissolving Metal (Na/NH₃) | Stable | [2] | |
| Nucleophilic | Common Nucleophiles (RLi, RMgX, Amines) | Stable | [2][3] |
| Thermal | Elevated Temperatures (>85-90°C) | Labile (Cleaved) | [9][10] |
| Oxidative | DDQ | Potentially Labile | [3] |
| KMnO₄, OsO₄ | Stable | [2] |
Table 2: Common Reagents and Conditions for Boc Deprotection
| Acid Reagent | Typical Concentration in Solvent | Solvent | Temperature (°C) | Typical Reaction Time | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | Room Temperature | 30 min - 3 h | Most common and generally effective method. | [1][19] |
| Hydrogen Chloride (HCl) | 4 M | 1,4-Dioxane | Room Temperature | 30 min | A common alternative to TFA. | [6][19] |
| Oxalyl Chloride | 3 equivalents | Methanol | Room Temperature | 1 - 4 h | A very mild method, tolerant of other acid-labile groups like esters. | [8][19][20] |
| p-Toluenesulfonic Acid (pTSA) | Stoichiometric | Acetonitrile/Methanol | Room Temperature | Variable | Can be used under milder conditions. | [15] |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of an Amine
This protocol describes a standard method for the protection of a primary or secondary amine using di-tert-butyl dicarbonate (Boc₂O).[1]
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a suitable base, such as triethylamine (1.2 eq) or sodium hydroxide, to the solution.[3]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent to the reaction mixture at room temperature.[1]
-
Reaction Monitoring: Stir the reaction for 1-4 hours. Monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified by extraction and/or silica gel chromatography.
Protocol 2: Standard Boc Deprotection using TFA in DCM
This is a widely used method for the removal of the Boc group.[1][11]
-
Dissolution: Dissolve the N-Boc protected substrate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Scavenger Addition (Optional but Recommended): If the substrate contains sensitive functional groups (e.g., Trp, Met), add a scavenger such as triisopropylsilane (TIS, 2.5-5% v/v) or anisole.[15][17]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Reaction Monitoring: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporation with a solvent like toluene can be performed.[15]
Protocol 3: Boc Deprotection using 4M HCl in Dioxane
This protocol provides an alternative to TFA-based methods.[6]
-
Dissolution: Dissolve the Boc-protected substrate in a minimal amount of anhydrous 1,4-dioxane.
-
Acid Addition: Add a solution of 4 M HCl in dioxane (typically 5-10 equivalents of HCl per equivalent of Boc group).
-
Reaction: Stir the reaction mixture at room temperature for approximately 30 minutes, monitoring by TLC.[6]
-
Work-up: Upon completion, remove the solvent in vacuo. The resulting hydrochloride salt of the deprotected amine can often be precipitated by triturating the residue with a non-polar solvent like cold diethyl ether.
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection.[3][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. benchchem.com [benchchem.com]
- 5. fiveable.me [fiveable.me]
- 6. benchchem.com [benchchem.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. BOC Protection and Deprotection [bzchemicals.com]
- 19. benchchem.com [benchchem.com]
- 20. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid defluorination during synthesis of fluoropiperidines
Welcome to the technical support center for the synthesis of fluoropiperidines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the common challenges encountered during the synthesis of these valuable compounds, with a particular focus on preventing defluorination.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when synthesizing fluoropiperidines?
A1: The main challenges in synthesizing fluoropiperidines include controlling stereochemistry and preventing unwanted side reactions. The most significant side reaction is often defluorination, particularly hydrodefluorination, where a C-F bond is cleaved and replaced with a C-H bond.[1] Another challenge is potential catalyst deactivation by the Lewis-basic nitrogen of the piperidine precursor, the fluoropyridine.[1]
Q2: What is hydrodefluorination and why is it a problem?
A2: Hydrodefluorination (HDF) is a reduction reaction where a carbon-fluorine bond is cleaved and replaced by a carbon-hydrogen bond. In the synthesis of fluoropiperidines, this leads to the formation of non-fluorinated or less-fluorinated piperidine byproducts, reducing the yield of the desired product and complicating purification.[1][2]
Q3: What are the common methods for synthesizing fluoropiperidines and which is best for avoiding defluorination?
A3: A common route to fluoropiperidines is the hydrogenation of the corresponding fluoropyridine precursors.[1][2] However, this method is often plagued by hydrodefluorination. A more advanced and effective strategy to circumvent this issue is the one-pot dearomatization-hydrogenation (DAH) process.[1] This method involves the initial dearomatization of the fluoropyridine ring using a borane reagent, followed by hydrogenation of the resulting intermediates.[1] This approach allows for milder reaction conditions, which significantly reduces the incidence of defluorination.[1]
Q4: How does the dearomatization-hydrogenation (DAH) process help prevent defluorination?
A4: The DAH process minimizes defluorination through a dual mechanism. Firstly, the borane reagent (e.g., pinacol borane, HBpin) protects the Lewis-basic nitrogen of the pyridine ring.[1] This prevents the nitrogen from binding to and deactivating the metal catalyst.[1] Secondly, the dearomatization step creates diene intermediates that are more readily hydrogenated under milder conditions (e.g., lower hydrogen pressure, lower temperature) compared to the aromatic fluoropyridine.[1] These milder conditions are less likely to promote the cleavage of the strong C-F bond.
Q5: What is the role of the nitrogen protecting group in preventing defluorination?
A5: The nitrogen protecting group plays a crucial role in preventing defluorination, primarily by preventing catalyst poisoning.[1] In the DAH process, the borane reagent acts as both a dearomatizing agent and a protecting group.[1] By coordinating to the nitrogen, it reduces its Lewis basicity, thus preventing it from deactivating the hydrogenation catalyst. This allows the hydrogenation to proceed efficiently under mild conditions that do not favor C-F bond cleavage.
Troubleshooting Guides
Issue 1: Significant amount of des-fluoro piperidine byproduct is observed.
-
Root Cause: This is a classic sign of hydrodefluorination (HDF) occurring during the hydrogenation of the fluoropyridine precursor. This can be caused by overly harsh reaction conditions (high temperature or pressure), an inappropriate choice of catalyst, or the presence of impurities that promote C-F bond cleavage.
-
Solutions:
-
Switch to the Dearomatization-Hydrogenation (DAH) Protocol: If you are using a direct hydrogenation method, switching to the DAH process is highly recommended. The use of a borane reagent like HBpin will allow for milder hydrogenation conditions.[1]
-
Optimize Reaction Conditions: If direct hydrogenation must be used, systematically lower the reaction temperature and hydrogen pressure.
-
Catalyst Selection: The choice of catalyst is critical. While palladium on carbon is often used, rhodium catalysts, such as [Rh(COD)Cl]₂, in combination with a borane reagent, have been shown to be effective in the DAH process.[1]
-
Use of Additives: In some cases, an excess of the borane reagent can help to reduce the amount of hydrodefluorinated side-product.[1]
-
Issue 2: The reaction is sluggish or does not go to completion.
-
Root Cause: This could be due to catalyst poisoning by the Lewis-basic nitrogen of the fluoropyridine starting material.[1] It can also be caused by insufficient catalyst loading or impure reagents.
-
Solutions:
-
Employ the DAH Process: The DAH process, by protecting the nitrogen with a borane reagent, is an effective way to prevent catalyst deactivation.[1]
-
Increase Catalyst Loading: For less reactive substrates, increasing the catalyst loading may improve the reaction rate and conversion.[1]
-
Check Reagent Purity: Ensure that all solvents and reagents, particularly the fluoropyridine starting material, are pure and dry.
-
Protonation of the Substrate: An alternative strategy to prevent catalyst poisoning is the protonation of the substrate with a Brønsted acid like HCl.[2] This can be used with heterogeneous catalysts like Pd(OH)₂ on carbon.[2]
-
Issue 3: Poor diastereoselectivity is observed in the final product.
-
Root Cause: The stereochemical outcome of the hydrogenation can be influenced by the catalyst, substrate, and reaction conditions.
-
Solutions:
-
Catalyst and Ligand Choice: The choice of metal and its associated ligands can have a profound impact on the diastereoselectivity of the hydrogenation. Screening different catalysts may be necessary. The DAH process has been shown to provide high diastereoselectivity, affording all-cis-(multi)fluorinated piperidines.[1]
-
Substrate Control: The substituents on the fluoropyridine ring can also direct the stereochemical outcome of the hydrogenation.
-
Data Presentation
Table 1: Comparison of Hydrogenation Methods for the Synthesis of 3-Fluoropiperidine
| Method | Catalyst | Additive | Solvent | Temperature (°C) | Pressure (bar) | Yield of 3-Fluoropiperidine (%) | Extent of Defluorination | Reference |
| Direct Hydrogenation | Pd(OH)₂/C | aq. HCl | MeOH | RT | H₂ (balloon) | 36 | Significant defluorination observed | [2] |
| DAH Process | [Rh(COD)Cl]₂ | HBpin | THF | 25 | H₂ (1 atm) | High | Minimal defluorination | [1] |
Table 2: Effect of Substrate on Defluorination in the DAH Process
| Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Notes on Defluorination | Reference |
| 3-Fluoropyridine | cis-3-Fluoropiperidine | 85 | >99:1 | Not reported as a major issue | [1] |
| 3,5-Difluoropyridine | cis,cis-3,5-Difluoropiperidine | 92 | >99:1 | Not reported as a major issue | [1] |
| 2-Fluoropyridine derivatives | Des-fluoro piperidines | - | - | Major products were the hydrodefluorinated species | [1] |
| 4-Fluoropyridine derivatives | cis-4-Fluoropiperidines | Reduced yields | High | Undesired hydrodefluorinated side-products observed | [1] |
Experimental Protocols
Key Experiment: Synthesis of cis-3-Fluoropiperidine via Dearomatization-Hydrogenation (DAH)[1]
This protocol is based on the successful one-pot rhodium-catalyzed dearomatization-hydrogenation of 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
[Rh(COD)Cl]₂ (Rhodium catalyst)
-
Pinacol borane (HBpin)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Trifluoroacetic anhydride (TFAA) (for derivatization of the volatile product)
-
Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add [Rh(COD)Cl]₂ (catalyst) to a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Reagents: Add anhydrous THF to the flask, followed by 3-fluoropyridine.
-
Dearomatization: Cool the mixture in an ice bath and slowly add pinacol borane (HBpin) dropwise. Allow the reaction to stir at this temperature for the specified time for the dearomatization to occur.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (1 atm, balloon). Allow the reaction mixture to warm to room temperature and stir vigorously until the reaction is complete (monitor by GC-MS or NMR).
-
Work-up: Once the reaction is complete, carefully quench any remaining borane reagent. To prevent the loss of the volatile fluorinated piperidine product, it is recommended to add trifluoroacetic anhydride (TFAA) to form the corresponding trifluoroacetamide derivative.
-
Purification: The resulting mixture can then be purified by standard column chromatography to isolate the desired fluoropiperidine derivative.
Visualizations
Caption: Comparison of direct hydrogenation and the DAH process for fluoropiperidine synthesis.
Caption: Troubleshooting workflow for addressing defluorination during fluoropiperidine synthesis.
References
Technical Support Center: Improving the Solubility of Piperidine-Based Intermediates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to improve the solubility of piperidine intermediates. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries to address specific challenges encountered during research and development.
Troubleshooting Guides & FAQs
This section addresses specific issues users might encounter during their experiments in a direct question-and-answer format.
Issue: Poor Solubility in Aqueous Buffers
Q1: My piperidine-based intermediate is poorly soluble in my aqueous buffer at neutral pH. What is the first and most critical step to address this?
A1: The first step is to assess and adjust the pH of your solvent.[1] Many piperidine derivatives are basic, with the piperidine nitrogen having a pKa around 10-11.[1][2] In acidic media (pH < pKa), the nitrogen becomes protonated, forming a more water-soluble cationic salt.[2][3] Some piperidine intermediates, like piperidine-4-acetic acid, are zwitterionic, containing both a basic nitrogen and an acidic group.[1] At a neutral pH near the isoelectric point (pI), these compounds have minimal net charge, leading to low aqueous solubility.[1] Shifting the pH away from the pI is crucial.
-
Acidification: Adding a small amount of acid (e.g., 0.1 M HCl) protonates the molecule, resulting in a positively charged species that is typically more water-soluble.[1]
-
Alkalinization: For zwitterionic compounds with a carboxylic acid, adding a base (e.g., 0.1 M NaOH) deprotonates the acidic group, creating a negatively charged species that is also generally more soluble.[1]
Q2: I've tried adjusting the pH, but the solubility is still insufficient for my assay. What should I try next?
A2: If pH modification is not enough, the next step is to explore the use of co-solvents.[1] Co-solvents are water-miscible organic solvents that, when added in small amounts, can increase the solubility of hydrophobic compounds.[1][4]
Commonly recommended co-solvents include:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent. Stock solutions are often prepared at high concentrations (10-50 mM) in 100% DMSO and then diluted into aqueous buffers.[1][5]
-
Ethanol: A less toxic option suitable for many biological experiments.[1]
-
Polyethylene Glycol 400 (PEG 400): Often used in formulation development.[1]
It is critical to ensure the final concentration of the organic solvent is low enough (typically below 1%, and often below 0.1%) to avoid interfering with your specific assay or causing cell toxicity.[1][5]
Q3: When I dilute my concentrated DMSO stock solution into my aqueous buffer, the compound precipitates. How can I prevent this?
A3: This common problem, often called "crashing out," occurs when the compound's concentration exceeds its thermodynamic solubility limit in the final aqueous solution.[1][5]
Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The simplest approach is to work with a more dilute final concentration of your compound.[1]
-
Optimize Co-solvent Concentration: Ensure the final DMSO concentration is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[2]
-
Modify the Dilution Method: Instead of adding the DMSO stock directly to the buffer, try adding the buffer to the DMSO stock dropwise while vortexing vigorously.[1] Alternatively, you can add the DMSO stock to the aqueous buffer with vigorous mixing.[5] This rapid dispersion helps prevent localized high concentrations that can initiate precipitation.[5]
-
Use a Surfactant: Low concentrations of surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS) can form micelles that encapsulate the compound, keeping it in solution.[1]
Q4: Can I gently heat the solution to help dissolve my compound?
A4: Gently warming the solution can increase the rate of dissolution and, for some compounds, increase the solubility limit.[1] However, this should be done with caution, as excessive heat can lead to chemical degradation. This method is generally more suitable for initial solubilization, as the compound may precipitate upon cooling to room or physiological temperature.[1]
Issue: Advanced Solubility Enhancement
Q5: When should I consider more advanced techniques like salt formation, solid dispersions, or cyclodextrin complexation?
A5: If simple pH adjustment and the use of co-solvents do not provide sufficient solubility, or if you require a solid form with improved dissolution properties for in vivo studies, these advanced techniques are the next logical step.[2]
-
Salt Formation: This is a robust and common method for ionizable piperidine intermediates to substantially improve solubility and dissolution rates.[6][7]
-
Solid Dispersions: Dispersing the intermediate in a hydrophilic polymer matrix (like HPMC or PVP) at a molecular level can enhance its dissolution rate by converting it to an amorphous state.[6][8][9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, forming an inclusion complex with enhanced aqueous solubility.[2][3][6]
Data Presentation
The following tables summarize quantitative data on various solubility enhancement strategies.
Table 1: Effect of pH on the Solubility of a Piperidine Derivative Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[2]
| Solvent System | pH | Approximate Solubility (mg/mL) |
| Deionized Water | ~7.0 | < 0.0001 |
| Phosphate-Buffered Saline (PBS) | 7.4 | < 0.0001 |
| 0.01 M Hydrochloric Acid (HCl) | 2.0 | 1-10 |
Table 2: Co-solvent Solubility for 1-Piperidinepentanoic Acid Data adapted from BenchChem.[5]
| Solvent | Free Base Solubility | Hydrochloride Salt Solubility | Notes |
| Water (pH 7.0) | Low to Moderate | Moderate to High | The hydrochloride salt is recommended for neutral aqueous solutions. |
| PBS (pH 7.4) | Low to Moderate | Moderate to High | Salt form is preferable; monitor for precipitation upon storage. |
| DMSO | High (> 50 mg/mL) | High (> 50 mg/mL) | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Moderate to High | Moderate to High | A viable alternative to DMSO for stock solutions. |
Table 3: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives Data adapted from Ali et al. (2024).[2][10]
| Compound | Stability Constant (M⁻¹) | Solubility Enhancement Factor |
| Piperine/β-Cyclodextrin (βCD) | ~100 | - |
| Piperine/Hydroxypropyl-β-CD (HPβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
| Piperine/Sulfobutyl-ether-β-CD (SBEβCD) | ~200 | ~2-fold higher stability constant vs. βCD |
Table 4: Impact of Solid Dispersion on Piperine Aqueous Solubility Data from a study using HPMC 2910 polymer via the freeze-drying method.[8]
| Formulation | Piperine:HPMC Ratio (w/w) | Solubility Increase (Fold) |
| Solid Dispersion | 1:1 | - |
| Solid Dispersion | 1:2 | 7.88 |
| Solid Dispersion | 2:1 | - |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Assessment (Qualitative)
This protocol provides a rapid, qualitative assessment of a compound's solubility at different pH values.[1]
-
Materials:
-
Compound of interest (1-2 mg per vial)
-
Three microcentrifuge vials
-
Deionized water
-
0.1 M HCl
-
0.1 M NaOH
-
Vortex mixer
-
-
Methodology:
-
Weigh approximately 1 mg of your compound into each of the three vials, labeled "Neutral," "Acid," and "Base."
-
To the "Neutral" vial, add 1 mL of deionized water.
-
To the "Acid" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.
-
To the "Base" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.[1]
-
Vortex all vials vigorously for 2 minutes.[1]
-
Allow the vials to sit at room temperature for 30 minutes.[1]
-
Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH.[1]
-
Protocol 2: Co-solvent Solubility Screening
This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.[1]
-
Materials:
-
Compound of interest
-
100% DMSO, 100% Ethanol (EtOH), Polyethylene Glycol 400 (PEG 400)
-
Microcentrifuge vials
-
Vortex mixer
-
-
Methodology:
-
Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).[1]
-
To the "DMSO" vial, add the solvent in 50 µL increments, vortexing for 30 seconds after each addition, until the compound is fully dissolved.[1]
-
Record the total volume of solvent added.
-
Repeat steps 2 and 3 for the "EtOH" and "PEG 400" vials.[1]
-
Calculate the maximum achievable concentration in each solvent (mg/mL).
-
Perform a test dilution (e.g., 1:100) of the most concentrated stock solution into your target aqueous buffer and observe for any precipitation.[1]
-
Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
This method is the gold standard for determining the equilibrium solubility of a compound.[2]
-
Materials:
-
Compound of interest
-
Selected solvent (e.g., water, buffer of specific pH)
-
Glass vials with screw caps
-
Orbital shaker in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrument for quantification (e.g., HPLC-UV)
-
-
Methodology:
-
Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.[2]
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached.[11]
-
Phase Separation: Allow the vial to stand undisturbed to let the excess solid settle.[11]
-
Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.[2][11]
-
Quantification: Dilute the filtered solution and analyze the concentration using a calibrated analytical method like HPLC.
-
Reporting: Express the solubility in mg/mL or mol/L at the specified temperature and pH.[2]
-
Protocol 4: Preparation of a Solid Dispersion (Freeze-Drying Method)
This protocol describes a common method for creating a solid dispersion to enhance solubility.[8]
-
Materials:
-
Piperidine-based intermediate ("drug")
-
Hydrophilic polymer (e.g., HPMC 2910)
-
Ethanol
-
Distilled water
-
Magnetic stirrer
-
Freeze-dryer
-
-
Methodology:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2 w/w).[8]
-
Disperse the required amount of HPMC in distilled water.[8]
-
Dissolve the piperidine intermediate in a small amount of ethanol (e.g., 20% ethanol).[8]
-
Add the drug solution to the polymer dispersion and homogenize the mixture using a magnetic stirrer.[8]
-
Freeze the resulting mixture (e.g., using liquid nitrogen).[8]
-
Lyophilize the frozen mixture using a freeze-dryer to remove the solvents and obtain the solid dispersion powder.
-
Mandatory Visualization
Caption: Troubleshooting workflow for poor aqueous solubility.
Caption: pH's influence on compound form and solubility.
Caption: Workflow for Shake-Flask solubility determination.
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jppres.com [jppres.com]
- 9. Enhancement of Dissolution Rate of Piperine Using Solid Dispersion Approach and Evaluation of Its Antioxidant Activity | Trends in Sciences [tis.wu.ac.th]
- 10. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Strategies to improve the diastereoselectivity in fluorinated piperidine synthesis
Welcome to the technical support center for the synthesis of fluorinated piperidines. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to achieving high diastereoselectivity in their synthetic routes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for achieving high diastereoselectivity in fluorinated piperidine synthesis?
A1: Several successful strategies have been developed, primarily falling into these categories:
-
Catalytic Hydrogenation of Fluoropyridines: This is a robust method for producing cis-substituted fluorinated piperidines. Both rhodium and palladium-based catalysts have been shown to be effective, often leading to all-cis products through a dearomatization-hydrogenation process.[1][2][3]
-
Substrate-Controlled Reactions: The inherent stereochemistry of the starting material can direct the stereochemical outcome. For instance, using chiral auxiliaries on the nitrogen or other positions of the ring can effectively control the facial selectivity of a reaction.[1][2]
-
Reagent-Controlled Synthesis: The choice of reagents, including catalysts, ligands, and additives, can significantly influence the diastereoselectivity. For example, the combination of silyl triflate with Lewis acids has been used to achieve high diastereoselectivity in coupling reactions.[4]
-
Cyclization Reactions: Intramolecular cyclization of acyclic precursors containing fluorine can be a powerful method. The stereochemistry is often controlled by the geometry of the transition state during the ring-closing step.[5]
Q2: How does the choice of catalyst affect the diastereoselectivity in the hydrogenation of fluoropyridines?
A2: The choice of catalyst is critical. Palladium-catalyzed hydrogenation is a robust method for the cis-selective reduction of fluoropyridines.[1][2] Rhodium catalysts have also been employed, particularly in dearomatization/hydrogenation processes to yield all-cis-(multi)fluorinated piperidines.[3] The catalyst's interaction with the substrate on its surface dictates the stereochemical outcome of the hydrogen addition.
Q3: Can I control the stereochemistry to achieve trans products?
A3: While many hydrogenation methods favor cis products, trans isomers can be accessed through other synthetic routes. One reported method involves the electrophilic fluorination of cyclic enamines followed by a Lewis acid-mediated nucleophilic substitution, which has been shown to produce trans-3-fluoro-2-substituted piperidines.[6]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Hydrogenation of a Fluoropyridine.
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Catalyst | Screen different catalysts (e.g., Pd/C, Rh/C). | The nature of the metal and its support can significantly influence the stereochemical outcome. |
| Suboptimal Reaction Temperature | Vary the reaction temperature. Lower temperatures often favor the formation of one diastereomer. | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer.[7] |
| Inappropriate Solvent | Experiment with solvents of varying polarity. | The solvent can affect the conformation of the substrate as it approaches the catalyst surface.[7] |
| Presence of Impurities | Ensure the purity of the starting material and reagents. | Impurities can poison the catalyst or interfere with the desired reaction pathway. |
| Incorrect Hydrogen Pressure | Optimize the hydrogen pressure. | This can influence the rate of hydrogenation and potentially the diastereoselectivity.[8] |
Problem 2: Poor Yield and/or Selectivity in a Lewis Acid-Mediated Reaction.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Lewis Acid | Screen a variety of Lewis acids (e.g., BF₃·OEt₂, ZnCl₂, InCl₃). | The strength and nature of the Lewis acid can impact the reaction rate and selectivity.[4] |
| Incorrect Stoichiometry | Titrate the Lewis acid and carefully control the stoichiometry. | The amount of Lewis acid can be critical for achieving optimal results. |
| Reaction Temperature Too High/Low | Perform a temperature screen. | The optimal temperature for Lewis acid-mediated reactions can be narrow. |
| Moisture in the Reaction | Ensure strictly anhydrous conditions. | Lewis acids are often sensitive to moisture, which can lead to decomposition or side reactions. |
Quantitative Data Summary
The following tables summarize quantitative data from reported syntheses to aid in experimental design.
Table 1: Diastereoselectivity in Palladium-Catalyzed Hydrogenation of Fluoropyridines
| Substrate | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| 2-Aryl-5-fluoropyridine | cis-2-Aryl-5-fluoropiperidine | >95:5 | Good to Moderate | [1] |
| 4-Aryl-3-fluoropyridine | cis-4-Aryl-3-fluoropiperidine | >95:5 | Good | [1] |
| 2-Aryl-3,5-difluoropyridine | cis,cis-2-Aryl-3,5-difluoropiperidine | >95:5 | Good | [1] |
Table 2: Effect of Lewis Acid on Diastereoselectivity in Spirocycle Formation
| Lewis Acid | Diastereomeric Ratio (desired:undesired) | Yield (%) | Reference |
| BF₃·OEt₂ | up to 10:1 | 40-83 | [4] |
| ZnCl₂ | up to 10:1 | 40-83 | [4] |
| InCl₃ | up to 10:1 | 40-83 | [4] |
Experimental Protocols
Key Experiment: General Procedure for Palladium-Catalyzed Hydrogenation of Fluoropyridines
This protocol is adapted from the work of Glorius and coworkers.[1][2]
-
Reaction Setup: In a glovebox, a glass vial is charged with the fluoropyridine substrate (1.0 equiv), Pd/C (5 mol%), and a solvent (e.g., methanol).
-
Hydrogenation: The vial is placed in a high-pressure autoclave. The autoclave is flushed with hydrogen gas three times before being pressurized to the desired pressure (e.g., 50 bar).
-
Reaction: The reaction mixture is stirred at a set temperature (e.g., 80 °C) for a specified time (e.g., 24 hours).
-
Workup: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired fluorinated piperidine. The diastereomeric ratio is determined by NMR spectroscopy or chiral HPLC.
Visualizations
Caption: Workflow for Pd-catalyzed hydrogenation of fluoropyridines.
Caption: Troubleshooting logic for low diastereoselectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. search.abudhabi.library.nyu.edu [search.abudhabi.library.nyu.edu]
- 5. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 6. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for determining the purity of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, a key building block in modern medicinal chemistry. The following sections present detailed experimental protocols, comparative data, and a workflow for purity analysis.
Comparison of Analytical Techniques for Purity Determination
Several analytical methods can be employed for the purity assessment of this compound. The choice of technique often depends on the specific requirements of the analysis, such as the need for quantitation, structural elucidation of impurities, or high-throughput screening. HPLC is a widely used and robust method for purity determination, while techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS) offer alternative or complementary information.[1][2]
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of the analyte between a stationary phase and a liquid mobile phase.[3] | Robust and widely applicable for non-volatile and thermally labile compounds.[2] Excellent quantitative accuracy and precision. A wide variety of columns and detectors are available. | The compound must be soluble in the mobile phase. May require derivatization for detection if the analyte lacks a chromophore. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by detection with a mass spectrometer.[3] | High resolution and sensitivity, especially for volatile and thermally stable compounds.[1] Provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds.[2] The primary amine in the target molecule may require derivatization to improve peak shape and thermal stability.[1][2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information.[4] | Provides unambiguous structural confirmation of the main component and impurities.[4] Can be used for quantitative analysis (qNMR) without the need for a reference standard of the impurity. Non-destructive technique.[5] | Lower sensitivity compared to chromatographic methods.[1] May be complex to interpret for mixtures and requires a relatively pure sample for straightforward analysis.[4] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.[6] | High sensitivity and selectivity, ideal for detecting and quantifying trace-level impurities.[6][7] Provides molecular weight information, aiding in impurity identification.[7] | Higher cost and complexity compared to HPLC-UV. Ionization suppression effects can complicate quantitation. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol is a starting point for the purity analysis of this compound, adapted from established methods for similar piperidine derivatives.[1][8]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[1]
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][8]
-
Mobile Phase:
-
Gradient Program:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 210 nm.[1]
-
Injection Volume: 10 µL.[1]
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of the initial mobile phase composition.[1]
Alternative Analytical Method Protocols
This method is suitable for identifying and quantifying volatile impurities.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (MS).[1]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]
-
Injector Temperature: 250 °C.[1]
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.[1]
-
-
Detector (MS): Full scan mode to identify unknown impurities.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent such as dichloromethane or methanol.[1]
¹H NMR is a powerful tool for confirming the structure and assessing the purity by observing characteristic signals.[5]
-
Instrumentation: 400 MHz or higher NMR spectrometer.[5]
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.[5]
-
Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[5]
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a signal that does not overlap with the analyte signals.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with optimized parameters for the number of scans and relaxation delay (D1).[5]
-
Purity Determination: The purity can be determined by comparing the integration of the characteristic signals of the Boc group (a sharp singlet around 1.5 ppm) and the protons on the piperidine ring and aminomethyl group to any impurity signals present.[5][10]
Workflow for HPLC Purity Analysis
The following diagram illustrates the typical workflow for determining the purity of this compound using HPLC.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Impact of Fluorination on the Biological Activity of Piperidine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacological properties. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical characteristics, metabolic stability, and ultimately, its biological activity. This guide provides a comparative analysis of fluorinated versus non-fluorinated piperidine analogs, supported by experimental data, to illustrate the tangible effects of this common bioisosteric replacement.
Case Study: 5-HT1D Receptor Agonists
A compelling example of the influence of fluorination can be found in the development of selective 5-HT1D receptor agonists for the potential treatment of migraine. A study by Macor et al. investigated the effects of introducing fluorine at various positions on 3-(3-(piperidin-1-yl)propyl)indole derivatives.[1]
Physicochemical Properties
One of the most significant effects of fluorination is the modulation of the basicity (pKa) of the piperidine nitrogen. The electron-withdrawing nature of fluorine reduces the pKa, which can, in turn, affect the compound's absorption and pharmacokinetic profile.[1]
| Compound | Structure | Position of Fluorine | pKa | ΔpKa (from parent) |
| 1 (Parent) | 3-(3-(piperidin-1-yl)propyl)-1H-indole | N/A | 9.4 | - |
| 2 | 3-(3-(4-fluoropiperidin-1-yl)propyl)-1H-indole | 4-position of piperidine | 8.7 | -0.7 |
| 3 | 3-(3-(3-fluoropiperidin-1-yl)propyl)-1H-indole | 3-position of piperidine | 8.4 | -1.0 |
| Data sourced from Macor et al., J. Med. Chem. 1999, 42, 12, 2087-2104.[1] |
In Vitro Biological Activity: Receptor Binding Affinity
Despite the significant change in basicity, strategic fluorination can maintain or even improve the binding affinity of the analogs for their target receptor. The following table compares the binding affinities (Ki) of the parent compound with its fluorinated analogs for the human 5-HT1D and 5-HT1B receptors. High affinity is indicated by a low Ki value.
| Compound | Ki (nM) for 5-HT1D | Ki (nM) for 5-HT1B | Selectivity (Ki 5-HT1B / Ki 5-HT1D) |
| 1 (Parent) | 1.0 | 25 | 25 |
| 2 | 1.2 | 30 | 25 |
| 3 | 2.5 | 100 | 40 |
| Data sourced from Macor et al., J. Med. Chem. 1999, 42, 12, 2087-2104.[1] |
As the data indicates, fluorination at the 4-position of the piperidine ring (Compound 2) resulted in a negligible change in binding affinity for the 5-HT1D receptor while maintaining the selectivity over the 5-HT1B receptor.[1] Fluorination at the 3-position (Compound 3) slightly decreased the affinity for 5-HT1D but improved the selectivity.[1] This demonstrates that the position of the fluorine atom is a critical determinant of its effect on biological activity.
General Principles of Fluorination on Piperidine Analogs
Beyond the case study, the introduction of fluorine to piperidine-containing molecules generally influences several key parameters:
-
Metabolic Stability: The high strength of the C-F bond can block sites of oxidative metabolism, leading to increased metabolic stability and a longer half-life of the drug.[2]
-
Lipophilicity: Fluorination can either increase or decrease lipophilicity (logP) depending on the context of the molecule. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl group often decreases it. This modulation of lipophilicity can impact a drug's absorption, distribution, and ability to cross the blood-brain barrier.[2]
-
Conformation: The gauche effect associated with fluorine can lead to a preference for specific conformations of the piperidine ring, which may be more favorable for binding to the target protein.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of the piperidine analogs.
Radioligand Receptor Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki of a test compound for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human recombinant 5-HT1D receptor.
-
[3H]-5-HT (radioligand).
-
Test compounds (fluorinated and non-fluorinated piperidine analogs).
-
Non-specific binding determinator (e.g., 10 µM 5-HT).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.2 mM ascorbic acid).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of [3H]-5-HT (typically at or below its Kd value), and varying concentrations of the test compound. For total binding, no test compound is added. For non-specific binding, a high concentration of an unlabeled ligand (e.g., 5-HT) is added.
-
Equilibration: Incubate the plates at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of a compound.
Objective: To determine the pKa of the piperidine nitrogen in the synthesized analogs.
Materials:
-
Test compound.
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH).
-
Potentiometer with a pH electrode.
-
Stirrer.
-
Burette.
-
Water (deionized or distilled).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the test compound in water to a known concentration.
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.
-
Titration: Add the standardized titrant (HCl for a basic compound) in small, precise increments from the burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the steepest part of the titration curve.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using the DOT language provide a clear visual representation of complex processes.
Caption: Workflow for a radioligand receptor binding assay.
Caption: Simplified 5-HT1D receptor signaling pathway.
References
- 1. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of levobupivacaine, ropivacaine and bupivacaine on HERG channels: stereoselective bupivacaine block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Aminomethyl-4-fluoropiperidine Derivatives
This guide offers a comparative analysis of 4-aminomethyl-4-fluoropiperidine derivatives, focusing on their structure-activity relationships as potent and selective modulators of biological targets. The information presented is synthesized from key studies in the field to provide a comprehensive resource for researchers, scientists, and professionals in drug development.
Core Scaffold and Rationale for Fluorination
The 4-aminomethyl-4-fluoropiperidine scaffold has emerged as a valuable building block in medicinal chemistry, particularly for central nervous system (CNS) targets. The strategic placement of a fluorine atom at the C4 position, adjacent to the basic nitrogen of the aminomethyl group, significantly lowers the pKa of the primary amine. This reduction in basicity can lead to a decreased proportion of the protonated species at physiological pH, which may enhance blood-brain barrier permeability and reduce off-target effects such as hERG channel inhibition.
Comparative Analysis of Biological Activity
The structure-activity relationship for this class of compounds is heavily influenced by the nature of the substituents on the piperidine nitrogen (R1) and the aminomethyl nitrogen (R2). The following tables summarize quantitative data from seminal studies, illustrating the impact of these modifications on binding affinity and functional potency for specific targets.
Table 1: SAR of N-Arylpiperidine Derivatives as CCR2 Antagonists
| Compound ID | R1 Substituent (Piperidine-N) | Target Affinity (CCR2 IC50, nM) | hERG Inhibition (IC50, µM) |
| 1 | 3',5'-bis(trifluoromethyl)biphenyl-4-yl | 4.3 | 2.6 |
| 2 | 4'-(Trifluoromethyl)biphenyl-4-yl | 14 | 5.3 |
| 3 | 4'-Chlorobiphenyl-4-yl | 13 | 4.6 |
| 4 | 4'-(Trifluoromethoxy)biphenyl-4-yl | 4.6 | 13 |
Data synthesized from studies on CCR2 antagonists. The core structure features a consistent N-acyl group on the aminomethyl nitrogen.
Table 2: SAR of N-Acyl Derivatives as GlyT1 Inhibitors
| Compound ID | R2 Substituent (Aminomethyl-N Acyl) | Target Potency (GlyT1 IC50, nM) | Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s) |
| 5 | (4-chlorophenyl)acetyl | 25 | 1.5 |
| 6 | (4-(trifluoromethyl)phenyl)acetyl | 11 | 2.8 |
| 7 | (2,4-dichlorophenoxy)acetyl | 5 | 9.7 |
| 8 | (4-chloro-2-methylphenoxy)acetyl | 8 | 11.2 |
Data synthesized from research on glycine transporter 1 (GlyT1) inhibitors. The piperidine nitrogen is typically substituted with a simple alkyl or cycloalkyl group.
Experimental Protocols
3.1. CCR2 Radioligand Binding Assay
The binding affinity of compounds for the CCR2 receptor was determined using a competitive radioligand binding assay. Membranes from CHO cells stably expressing human CCR2 were incubated with 0.1 nM [¹²⁵I]-MCP-1 and varying concentrations of the test compounds in a binding buffer (25 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 100 mM NaCl, 0.5% BSA, pH 7.4). The reaction was incubated for 60 minutes at room temperature. Non-specific binding was determined using a high concentration (1 µM) of a known unlabeled CCR2 antagonist. The membranes were then collected by filtration, and the bound radioactivity was quantified using a gamma counter. IC50 values were calculated by non-linear regression analysis.
3.2. Glycine Uptake Assay (GlyT1 Inhibition)
The potency of compounds to inhibit GlyT1 was assessed using a glycine uptake assay. HEK293 cells stably expressing human GlyT1 were plated in 96-well plates. The cells were pre-incubated with test compounds for 20 minutes in a buffer solution. Subsequently, [³H]-glycine was added, and the incubation continued for another 15 minutes at room temperature. The uptake was terminated by washing the cells with ice-cold buffer. The cells were then lysed, and the amount of incorporated [³H]-glycine was measured by liquid scintillation counting. IC50 values were determined from the concentration-response curves.
Visualizing SAR and Experimental Workflows
The following diagrams illustrate the key structure-activity relationships and a typical workflow for the development of these derivatives.
Caption: Key SAR insights for 4-aminomethyl-4-fluoropiperidine derivatives.
Caption: A typical drug discovery workflow for developing novel derivatives.
A Comparative Guide to Alternatives for Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate in Synthetic Chemistry
In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate is a valuable fluorinated piperidine derivative, prized for its ability to introduce a fluorine atom that can enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties. However, the exploration of alternative scaffolds is a key strategy for lead optimization, offering pathways to novel intellectual property and improved drug-like characteristics. This guide provides a comprehensive comparison of viable alternatives to this key building block, supported by experimental data and detailed synthetic protocols.
Introduction to Piperidine Bioisosteres
The piperidine ring is a ubiquitous scaffold in pharmaceuticals. The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to produce comparable biological effects, is a powerful tool in medicinal chemistry. Alternatives to the 4-(aminomethyl)-4-fluoropiperidine core can be broadly categorized into non-fluorinated analogues, derivatives with alternative fluorination patterns, and structurally distinct bioisosteres that mimic the piperidine scaffold.
Comparative Analysis of Key Alternatives
The selection of an appropriate building block is a multi-parameter optimization problem. The following tables summarize key quantitative data for this compound and its alternatives, focusing on synthetic accessibility and impact on physicochemical properties.
Table 1: Synthesis and Yield of Key Building Blocks
| Compound | Key Synthetic Step | Reagents | Overall Yield | Reference |
| This compound | Bromofluorination of N-Boc-4-methylenepiperidine, followed by azide substitution and reduction | Et3N·3HF, NBS; NaN3, NaI; Pd/C, H2 | ~55% (over 3 steps) | [1] |
| tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (non-fluorinated analogue) | Reductive amination of N-Boc-4-piperidone | NH3, NaBH(OAc)3 | High | Commercially available |
| Boc-2-azaspiro[3.3]heptane (Spirocyclic alternative) | Cyclization of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde derivative | Heat in DMF/H2O | High | [2] |
| Boc-1-azaspiro[3.3]heptane (Spirocyclic alternative) | Thermal [2+2] cycloaddition and reduction | ClO2S-NCO; Alane | Good | [3] |
| tert-butyl 4-(hydroxymethyl)-4-fluoropiperidine-1-carboxylate (Functional group analogue) | Similar to aminomethyl analogue, with different final step | - | Good | [1] |
Table 2: Comparison of Physicochemical and Pharmacokinetic Properties
| Property | Piperidine | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Effect of Fluorination | Reference |
| pKa (of the basic nitrogen) | ~10.5 | ~10.4 | ~10.6 | Decreases pKa significantly | [4][5] |
| Aqueous Solubility | High | Lower | Lower | Generally decreases | [5] |
| LogP / LogD | Low | Higher | Higher | Generally increases | [5][6] |
| Metabolic Stability (in vitro) | Moderate | Improved | Improved | Significantly improved (blocks C-H oxidation) | [5][7] |
| Oral Absorption | Variable | Can be improved | Can be improved | Lower pKa can improve oral absorption | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of these building blocks in a research setting.
Synthesis of this compound[1]
Step 1: Synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate To a solution of 1-tert-butyl 4-methylenepiperidine (1.5 g, 7.6 mmol) in dry CH2Cl2 (40 mL) at 0°C, Et3N·3HF (3.1 mL, 2.5 equiv) is added via syringe. Subsequently, N-bromosuccinimide (NBS) (2.03 g, 1.5 equiv) is added at 0°C, and the mixture is stirred at room temperature for 3 hours. The reaction is quenched by pouring into aqueous 0.5 M NaOH (50 mL) and extracted with CH2Cl2 (3 x 50 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield the product as a colorless oil (Yield: 92%).
Step 2: Synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate To a solution of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate (1.27 g, 4.3 mmol) in DMSO (10 mL), NaN3 (0.33 g, 1.2 equiv) and NaI (0.76 g, 1.2 equiv) are added. The solution is heated to 130°C for 16 hours. After cooling, the mixture is poured into water (10 mL) and extracted with CH2Cl2 (3 x 10 mL). The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated. The crude product is purified by flash silica gel chromatography (EtOAc/hexane, 1:9) to give a colorless oil (Yield: 91%).
Step 3: Synthesis of this compound To a solution of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate (0.25 g, 0.97 mmol) in freshly distilled methanol (3 mL), Pd/C (0.05 g, 20 w%) is added. The mixture is stirred at room temperature under a hydrogen atmosphere (4.6 bar) for 16 hours. The solution is then filtered, and the filtrate is concentrated. The residue is dissolved in EtOAc, washed with 2M NaOH, and the aqueous layer is extracted with EtOAc (3 x 10 mL). The combined organic layers are dried over MgSO4, filtered, and concentrated to give the final product as a colorless oil (Yield: 67%).
General Protocol for Assessing Metabolic Stability in Liver Microsomes[8]
-
Preparation of Incubation Mixture: The test compound (1 µM final concentration) is incubated with liver microsomes (e.g., human, rat; 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C.
-
Initiation of Reaction: The metabolic reaction is initiated by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The rate of disappearance of the compound is used to calculate its in vitro half-life (t½) and intrinsic clearance (Clint).
Visualizing the Drug Discovery Workflow
The process of selecting and evaluating alternatives can be visualized as a systematic workflow.
Caption: Bioisosteric Replacement Workflow in Drug Discovery.
Conclusion
The strategic replacement of the this compound scaffold with thoughtfully designed alternatives offers a powerful approach to fine-tuning the properties of drug candidates. Spirocyclic bioisosteres such as 1- and 2-azaspiro[3.3]heptanes present compelling options for enhancing metabolic stability and exploring novel chemical space. The judicious use of fluorination can modulate basicity and improve pharmacokinetic parameters, although careful consideration of its impact on lipophilicity and solubility is required. The experimental data and protocols provided in this guide serve as a valuable resource for researchers aiming to optimize their lead compounds through the exploration of these and other innovative building blocks.
References
- 1. rsc.org [rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Navigating the Chiral Maze: A Comparative Guide to the Separation of 4-aminomethyl-4-fluoropiperidine Enantiomers
For researchers, scientists, and drug development professionals, the isolation of single enantiomers of chiral molecules like 4-aminomethyl-4-fluoropiperidine is a critical step in the development of safe and effective pharmaceuticals. The spatial arrangement of atoms in enantiomers can lead to significantly different pharmacological and toxicological profiles. This guide provides an objective comparison of three prominent techniques for chiral separation—Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Diastereomeric Salt Crystallization—offering a framework for selecting the most suitable method for your research needs.
While specific experimental data for the chiral separation of 4-aminomethyl-4-fluoropiperidine is not publicly available, this guide presents representative data and protocols based on established methods for analogous aminopiperidine and fluorinated compounds.
Comparative Analysis of Chiral Separation Techniques
The choice of a chiral separation method depends on various factors, including the scale of the separation, the required purity of the enantiomers, and available instrumentation. The following table summarizes the key performance metrics for each technique, providing a basis for comparison.
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Diastereomeric Salt Crystallization |
| Enantiomeric Excess (ee%) | > 99% | > 99% | 98-99.5% (often requires recrystallization) |
| Resolution (Rs) | > 1.5 | > 1.5 | Not Applicable |
| Typical Yield | > 95% (analytical) | > 95% (analytical & preparative) | 40-50% per enantiomer (theoretical max 50%) |
| Scalability | Analytical to Preparative | Analytical to Preparative | Readily scalable to kilograms |
| Solvent Consumption | High | Low to Moderate | Moderate to High |
| Development Time | Moderate | Short to Moderate | Long (requires screening of resolving agents and solvents) |
| "Green" Chemistry Aspect | Low (high organic solvent usage) | High (uses supercritical CO2) | Moderate (depends on solvent choice) |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting separation techniques. Below are representative protocols for each of the discussed methods.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and versatile technique for the analytical and preparative separation of enantiomers.[1][2][3][4] It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For aminopiperidines, which may lack a strong chromophore, pre-column derivatization can be employed to enhance UV detection.[1]
Instrumentation:
-
High-Performance Liquid Chromatography system with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral Stationary Phase: Polysaccharide-based columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H) are often effective for a wide range of compounds.[2]
Reagents:
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol).
-
Additive: A small percentage of an amine (e.g., diethylamine) is often added to the mobile phase to improve peak shape for basic analytes.[2]
-
Derivatizing Agent (optional): e.g., p-toluenesulfonyl chloride.[1]
Procedure:
-
Column Screening: Screen various polysaccharide-based chiral columns with different mobile phase compositions to identify the optimal conditions for separation.
-
Method Optimization: Fine-tune the mobile phase composition (ratio of hexane to alcohol) and the concentration of the additive to maximize resolution and minimize analysis time.
-
Sample Preparation: Dissolve the racemic 4-aminomethyl-4-fluoropiperidine in the mobile phase. If derivatization is required, react the analyte with the derivatizing agent prior to injection.
-
Chromatographic Analysis: Inject the sample onto the column and monitor the elution of the enantiomers using a UV detector.
-
Data Analysis: Determine the enantiomeric excess (ee%) and resolution (Rs) from the resulting chromatogram.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering faster analysis times and reduced environmental impact due to the use of supercritical carbon dioxide as the primary mobile phase.[5][6][7][8][9]
Instrumentation:
-
Supercritical Fluid Chromatography system equipped with a CO2 pump, co-solvent pump, back pressure regulator, column oven, and UV detector.
-
Chiral Stationary Phase: Similar columns to those used in chiral HPLC are often employed.
Reagents:
-
Mobile Phase: Supercritical CO2.
-
Co-solvent: An alcohol such as methanol, ethanol, or isopropanol.
-
Additive: An amine like diethylamine or triethylamine to improve peak shape.
Procedure:
-
Column and Co-solvent Screening: Screen a variety of chiral columns and co-solvents to find the best combination for separating the enantiomers of 4-aminomethyl-4-fluoropiperidine.
-
Method Optimization: Optimize the percentage of co-solvent, the back pressure, and the column temperature to achieve baseline separation.
-
Sample Preparation: Dissolve the racemic compound in the co-solvent.
-
SFC Analysis: Inject the sample into the SFC system.
-
Data Analysis: Calculate the enantiomeric excess and resolution from the chromatogram.
Diastereomeric Salt Crystallization
This classical resolution technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[10][11][12][13][14][15] These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Instrumentation:
-
Standard laboratory glassware (flasks, beakers, filtration apparatus).
-
Temperature-controlled bath or crystallizer.
Reagents:
-
Racemic 4-aminomethyl-4-fluoropiperidine.
-
Chiral Resolving Agent: A chiral acid such as tartaric acid derivatives (e.g., dibenzoyl-D-tartaric acid) or cyclic phosphoric acids are commonly used for resolving amines.[10][11]
-
Solvent(s): A solvent or a mixture of solvents in which the diastereomeric salts have different solubilities.
Procedure:
-
Resolving Agent and Solvent Screening: Screen a variety of chiral resolving agents and solvents to identify a combination that forms crystalline diastereomeric salts with a significant difference in solubility.
-
Salt Formation: Dissolve the racemic amine and one equivalent of the chiral resolving agent in a suitable solvent, often with heating to ensure complete dissolution.
-
Crystallization: Allow the solution to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The rate of cooling can influence the purity of the crystals.[12]
-
Isolation: Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base to liberate the free amine (the desired enantiomer) and remove the resolving agent.
-
Purity Analysis: Determine the enantiomeric excess of the isolated amine using a suitable analytical technique like chiral HPLC or SFC.
-
Recrystallization (optional): If the desired enantiomeric purity is not achieved, a recrystallization of the diastereomeric salt can be performed.
Visualizing the Chiral Separation Workflow
The following diagram illustrates the general workflow for the chiral separation of a racemic mixture, highlighting the key decision points and processes involved in each of the discussed techniques.
References
- 1. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. fagg-afmps.be [fagg-afmps.be]
- 7. New insights into supercritical fluid chromatography for chiral separations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. selvita.com [selvita.com]
- 10. WO2007075630A1 - Method for producing 3-aminopiperidine diastereomer - Google Patents [patents.google.com]
- 11. Preparation of (R)-3-aminopiperidine by resolution with optically active cyclic phosphoric acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 13. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. Resolution of enantiomers of novel C2 -symmetric aminobisphosphinic acids via diastereomeric salt formation with quinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Method Validation for Fluorinated Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into pharmaceutical intermediates can significantly enhance the pharmacological properties of active pharmaceutical ingredients (APIs), including metabolic stability, bioavailability, and binding affinity. However, the unique physicochemical properties of organofluorine compounds also present distinct challenges for analytical method development and validation. This guide provides a comparative overview of common analytical techniques used for the characterization and quality control of fluorinated pharmaceutical intermediates, supported by illustrative experimental data and detailed protocols.
Comparative Performance of Analytical Techniques
The selection of an appropriate analytical technique is critical for ensuring the accuracy, precision, and reliability of data for fluorinated pharmaceutical intermediates. The following table summarizes the typical performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy for the analysis of these compounds.
| Parameter | HPLC (UV/MS Detector) | GC (FID/MS Detector) | ¹⁹F qNMR |
| Linearity (R²) | > 0.998 | > 0.997 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 µg/mL | ~0.1 g/100g [1] |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 µg/mL | ~0.3 g/100g |
| Specificity | High (with appropriate column and detector) | High (especially with MS) | Very High (minimal signal overlap)[1] |
| Sample Throughput | High | Medium | Medium to Low |
| Key Advantages | Versatile, widely available, suitable for non-volatile and thermally labile compounds. | Excellent for volatile and semi-volatile compounds, high resolution. | Absolute quantification without a specific reference standard for the analyte, non-destructive, provides structural information.[1][2] |
| Key Limitations | May require derivatization for some compounds, potential for matrix effects. | Not suitable for non-volatile or thermally labile compounds, may require derivatization. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed and well-documented experimental protocols are fundamental to successful analytical method validation. Below are representative protocols for HPLC, GC-MS, and ¹⁹F qNMR tailored for the analysis of fluorinated pharmaceutical intermediates.
High-Performance Liquid Chromatography (HPLC) Method for Assay
1. Objective: To determine the purity of a fluorinated pharmaceutical intermediate.
2. Materials and Reagents:
-
Fluorinated intermediate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV at a specified wavelength or Mass Spectrometer.
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable solvent to a known concentration.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
5. Validation Parameters to be Assessed:
-
System Suitability: Inject the standard solution six times and evaluate the relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor.
-
Specificity: Analyze a placebo and a spiked placebo to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of the reference standard at different concentrations and plot the peak area against concentration.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the reference standard at three different concentration levels.
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of the sample on the same day (repeatability) and on different days with different analysts and equipment (intermediate precision).
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) and assess the impact on the results.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling
1. Objective: To identify and quantify volatile fluorinated impurities.
2. Materials and Reagents:
-
Impurity reference standards (if available)
-
Sample of the fluorinated intermediate
-
Suitable solvent (e.g., dichloromethane, ethyl acetate)
-
Derivatization agent (if necessary)
3. GC-MS Conditions:
-
Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).[3]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An appropriate temperature gradient to separate the impurities from the main component.
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan a suitable mass range to detect the expected impurities.
4. Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the chosen solvent.
-
If necessary, perform a derivatization step to improve the volatility and thermal stability of the analytes.
5. Validation Parameters to be Assessed:
-
Specificity: Analyze a blank solvent to ensure no interfering peaks.
-
Linearity: Prepare calibration curves for the available impurity standards.
-
LOD and LOQ: Determine the lowest concentration of impurities that can be reliably detected and quantified.
-
Accuracy: Perform recovery studies if impurity standards are available.
-
Precision: Assess the repeatability of the impurity measurements.
¹⁹F Quantitative NMR (qNMR) for Purity Assessment
1. Objective: To determine the absolute purity of a fluorinated pharmaceutical intermediate without a specific analyte standard.
2. Materials and Reagents:
-
Sample of the fluorinated intermediate
-
Certified internal standard with a known purity and containing a fluorine signal that does not overlap with the sample signals (e.g., trifluoroacetic acid).[1]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
3. NMR Acquisition Parameters:
-
Spectrometer: A high-field NMR spectrometer.
-
Pulse Program: A standard ¹⁹F single-pulse experiment.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
4. Sample Preparation:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
5. Data Processing and Calculation:
-
Process the ¹⁹F NMR spectrum with appropriate phasing and baseline correction.
-
Integrate the signals of the sample and the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of fluorine atoms contributing to each signal, the masses, and the known purity of the internal standard.
6. Validation Parameters to be Assessed:
-
Specificity: The ¹⁹F NMR spectrum should show well-resolved signals for the analyte and the internal standard with no overlap.[1]
-
Linearity: Prepare samples with varying ratios of the analyte to the internal standard and verify the linear response of the integral ratios.
-
Accuracy: Compare the qNMR purity result with that obtained from a well-validated chromatographic method.
-
Precision: Prepare and analyze multiple samples to assess the repeatability of the measurement.
Visualization of Key Processes
To further clarify the relationships and workflows involved in analytical method validation, the following diagrams are provided.
Caption: General workflow of the analytical method validation process.
References
- 1. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Identification and quantification of fluorinated polymers in consumer products by combustion ion chromatography and pyrolysis-gas chromatography-mass ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D3EM00438D [pubs.rsc.org]
Navigating Metabolic Stability: A Comparative Analysis of Fluorinated Piperidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a cornerstone of modern medicinal chemistry, is frequently employed to enhance metabolic stability, thereby optimizing pharmacokinetic profiles. The piperidine moiety, a prevalent scaffold in numerous pharmaceuticals, often presents a target for metabolic enzymes. This guide provides an objective comparison of the in vitro metabolic stability of fluorinated versus non-fluorinated piperidines, supported by representative experimental data and detailed methodologies.
The Impact of Fluorination on Metabolic Stability: A Data-Driven Comparison
Fluorination can significantly impede the metabolism of piperidine-containing compounds by cytochrome P450 (CYP450) enzymes. By replacing a metabolically labile hydrogen atom with a robust carbon-fluorine bond, sites susceptible to oxidative metabolism can be effectively blocked. This modification generally leads to a longer in vitro half-life (t½) and lower intrinsic clearance (CLint), indicative of enhanced metabolic stability.
The following table provides an illustrative comparison of the metabolic stability of a hypothetical parent piperidine compound and its fluorinated analog in human liver microsomes (HLM). While this data is representative, it is important to note that the actual impact of fluorination is highly dependent on the specific molecular structure and the position of the fluorine atom(s).
| Compound | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Compound A | Non-fluorinated Parent Piperidine | 25 | 55 |
| Compound A-F | 4-Fluoro Analog of Compound A | 45 | 31 |
Disclaimer: The data presented in this table is for illustrative purposes and represents typical trends observed in metabolic stability studies. Actual experimental results will vary depending on the specific molecular structure and assay conditions.
It is crucial to recognize that fluorination does not universally guarantee increased metabolic stability. In some cases, particularly with N-alkyl-piperidine-2-carboxamides, fluorinated derivatives have been observed to be more readily oxidized in human liver microsomes.[1] This effect has been correlated with an increase in lipophilicity, highlighting the complex interplay of physicochemical properties that govern a compound's metabolic fate.
Experimental Protocol: In Vitro Microsomal Stability Assay
A robust assessment of metabolic stability is crucial for the progression of drug candidates. The in vitro liver microsomal stability assay is a standard method to evaluate the susceptibility of a compound to Phase I metabolism, primarily by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Cofactor solution (e.g., MgCl2)
-
Acetonitrile or other suitable organic solvent for quenching the reaction
-
Internal standard for analytical quantification
-
96-well plates
-
Incubator shaker capable of maintaining 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw the pooled human liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system and cofactor solutions according to the manufacturer's instructions.
-
-
Incubation:
-
Add the liver microsome solution to the wells of a 96-well plate.
-
Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the plate at 37°C with constant shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an excess of cold quenching solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated using the equation: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the equation: CLint = (V * 0.693) / (t½ * P) , where V is the incubation volume and P is the amount of microsomal protein.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the in vitro microsomal stability assay.
References
A Head-to-Head Comparison of Boc-Protected Aminopiperidines in Organic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Boc-protected aminopiperidines are a critical class of reagents, offering a versatile scaffold for the introduction of a piperidine moiety in a controlled manner. This guide provides a comprehensive head-to-head comparison of the commercially available 2-amino, 3-amino, and 4-amino isomers of N-Boc-piperidine, focusing on their synthesis, reactivity in common coupling reactions, and the impact of positional isomerism on synthetic outcomes.
While direct, side-by-side comparative studies under identical conditions are not extensively available in the literature, this guide collates and analyzes existing data to provide a clear overview of the relative performance of these valuable synthetic intermediates.
Synthesis and Availability
The accessibility of the starting materials is a key consideration in any synthetic plan. All three isomers, tert-butyl 2-aminopiperidine-1-carboxylate, tert-butyl 3-aminopiperidine-1-carboxylate, and tert-butyl 4-aminopiperidine-1-carboxylate, are commercially available. However, their synthesis routes and starting materials differ, which can influence their cost and availability for large-scale applications.
Table 1: Overview of Synthetic Routes for Boc-Protected Aminopiperidines
| Isomer | Common Starting Material(s) | Typical Synthetic Approach | Reported Overall Yield | Key Considerations |
| 2-Amino-1-Boc-piperidine | N-Boc-2-piperidone | Reduction of the corresponding amide or related functional group. | Moderate | Potential for side reactions and requires specific reducing agents. Synthesis is less commonly reported compared to 3- and 4-isomers. |
| 3-Amino-1-Boc-piperidine | L-Glutamic acid, 1-Boc-3-piperidone | Multi-step synthesis from chiral precursors or enzymatic amination of the corresponding ketone.[1][2] | 44-55% (from L-glutamic acid)[1] | Enantiomerically pure forms are accessible.[2][3] Enzymatic routes offer high enantioselectivity.[2] |
| 4-Amino-1-Boc-piperidine | 4-Piperidone, 1-Benzyl-4-piperidone | Reductive amination of the corresponding ketone or multi-step sequences involving debenzylation.[4][5] | High (e.g., 98% in final debenzylation step)[4] | Generally straightforward and high-yielding synthesis. |
Head-to-Head in Amide Coupling Reactions
Amide bond formation is one of the most fundamental transformations in organic synthesis. The nucleophilicity of the exocyclic amine in Boc-protected aminopiperidines is modulated by the position on the piperidine ring.
While a direct comparative study with identical substrates and conditions is not available, individual examples from the literature suggest that the 3- and 4-amino isomers undergo standard amide coupling reactions with good to excellent yields. The 2-amino isomer, due to the proximity of the amino group to the bulky Boc-protecting group on the ring nitrogen, is expected to exhibit increased steric hindrance, which can impact reaction rates and yields.
Table 2: Illustrative Amide Coupling Yields with Boc-Protected Aminopiperidines
| Isomer | Carboxylic Acid | Coupling Reagent(s) | Solvent | Yield | Reference/Notes |
| 2-Amino-1-Boc-piperidine | Benzoic Acid | HATU, DIPEA | DMF | Expected to be lower due to steric hindrance | No direct data found. Steric hindrance is a known factor in acylation of adjacent amines. |
| 3-Amino-1-Boc-piperidine | N-Boc-L-leucine | EDC, HOBt, Et3N | Dichloromethane | 91% | |
| 4-Amino-1-Boc-piperidine | Benzoic Acid | EDC, HOBt, DIPEA | DMF | 75-90% (Typical for similar couplings) | Based on general protocols for N-Boc protected amines.[6] |
Note: The yields reported are for specific examples and may not be directly comparable due to variations in reaction conditions and substrates.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of the Boc-protected aminopiperidine isomers in this reaction is crucial for their application in the synthesis of N-aryl piperidines. As with amide coupling, steric factors are expected to play a significant role.
Table 3: Illustrative Buchwald-Hartwig Amination Yields
| Isomer | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield | Reference/Notes |
| 2-Amino-1-Boc-piperidine | 4-Chlorotoluene | Pd(OAc)2 / XPhos | NaOtBu | Toluene | Expected to be lower due to steric hindrance | No direct data found. Steric hindrance can significantly impact Buchwald-Hartwig couplings. |
| 3-Amino-1-Boc-piperidine | 4-Bromotoluene | [Pd2(dba)3] / BINAP | NaOtBu | Toluene | ~85% (Typical for similar secondary amines) | Based on general protocols.[5] |
| 4-Amino-1-Boc-piperidine | 4-Bromotoluene | (SIPr)Pd(methallyl)Cl | LHMDS | THF | 96% (with N-Boc-piperazine) | This example with a similar substrate suggests high efficiency for the 4-substituted isomer.[5] |
Note: The yields are based on representative examples and general expectations from established protocols.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting these methods to new synthetic challenges.
General Protocol for Amide Coupling (HATU)
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the respective Boc-protected aminopiperidine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), the Boc-protected aminopiperidine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Synthetic Workflow
To better illustrate the logical flow of a typical synthetic sequence involving these building blocks, the following diagrams are provided.
Conclusion
The choice between 2-, 3-, and 4-amino-1-Boc-piperidine is a strategic decision that depends on the specific requirements of the synthetic target.
-
4-Amino-1-Boc-piperidine is often the most straightforward choice for many applications due to its ease of synthesis and the minimal steric hindrance of the exocyclic amine, leading to high yields in coupling reactions.
-
3-Amino-1-Boc-piperidine is particularly valuable when a specific stereochemistry is required, as enantiomerically pure forms are readily accessible. Its reactivity is generally comparable to the 4-amino isomer.
-
2-Amino-1-Boc-piperidine presents the greatest synthetic challenge due to steric hindrance from the adjacent Boc group. Its use is likely to require more forcing reaction conditions and may result in lower yields compared to the other isomers. However, it is an indispensable building block when the 2-amino substitution pattern is required in the final target molecule.
By carefully considering the factors of steric hindrance, desired substitution pattern, and stereochemistry, researchers can select the optimal Boc-protected aminopiperidine isomer to streamline their synthetic efforts and achieve their desired molecular targets.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. benchchem.com [benchchem.com]
- 3. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-3-(Boc-Amino)piperidine(309956-78-3) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate, ensuring operational safety and regulatory compliance.
Immediate Safety and Hazard Information
Hazard Summary:
| Hazard Statement | Description | GHS Classification |
| H302 | Harmful if swallowed | Acute toxicity, oral[1][2] |
| H315 | Causes skin irritation | Skin corrosion/irritation[1] |
| H318 | Causes serious eye damage | Serious eye damage/eye irritation[1] |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation[1] |
Incompatible Materials: Strong oxidizing agents and strong acids.[3][4]
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[3][5][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations. It is recommended to contact a licensed professional waste disposal service for final disposal. The following steps provide a general guideline for laboratory personnel.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5]
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect uncontaminated solid waste (e.g., weighing paper, clean gloves) in a designated container for non-hazardous waste.
-
Collect chemically contaminated solid waste (e.g., filter paper, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
-
Liquid Waste:
-
As this compound is a halogenated organic substance, it must be collected in a designated, labeled container for halogenated organic waste .[7]
-
Do not mix with non-halogenated organic waste, acids, bases, or other incompatible chemicals.[7]
-
Ensure the waste container is properly sealed to prevent evaporation.
-
3. Spill Management:
-
In case of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for hazardous waste disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
For large spills, contact your institution's environmental health and safety (EHS) office immediately.
4. Final Disposal:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company. Follow all institutional and regulatory procedures for waste manifest and handover.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Comprehensive Safety and Handling Guide for Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for handling Tert-butyl 4-(aminomethyl)-4-fluoropiperidine-1-carboxylate (CAS No. 620611-27-0). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye damage.[1]
-
May cause respiratory irritation.[1]
The following table summarizes the required personal protective equipment (PPE) for handling this substance.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety glasses with side-shields and a face shield (minimum 8-inch). | Conforming to EN166 (EU) or NIOSH (US) standards. A face shield is crucial to protect against splashes that can cause serious eye damage.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Gloves must be inspected before use and disposed of after contamination. Use proper glove removal technique to avoid skin contact.[2][3] |
| Body Protection | Laboratory coat or a chemical-resistant suit. | A complete suit protecting against chemicals and flame-retardant antistatic protective clothing may be necessary depending on the scale of work.[2] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | If a risk assessment indicates the need for a respirator, use a NIOSH (US) or CEN (EU) approved air-purifying respirator with appropriate cartridges (e.g., type ABEK) or a supplied-air respirator.[2][4] |
Operational Plan: Step-by-Step Handling Procedures
2.1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[4]
-
An eyewash station and a safety shower must be readily accessible in the immediate work area.[4]
2.2. Handling Protocol:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Inspect gloves for any signs of damage.[2]
-
Dispensing:
-
Avoid generating dust or aerosols.
-
If the compound is a solid, use a spatula or other appropriate tool for transfer.
-
If it is a liquid, use appropriate volumetric glassware and a pipette aid.
-
-
During Operation:
-
Post-Operation:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[7]
-
Clean the work area and decontaminate any spills immediately.
-
2.3. Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[4][8]
-
Keep the container tightly sealed and store in an inert gas atmosphere, protected from light.[9]
Disposal Plan
3.1. Waste Collection:
-
Collect waste material in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted.
3.2. Disposal Method:
-
Dispose of contaminated materials and the chemical itself in accordance with all applicable federal, state, and local environmental regulations.
-
Do not allow the product to enter drains or waterways.[2][10]
-
Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4] |
| In case of skin contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| If swallowed | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |
Visual Workflow for Safe Handling
Caption: Workflow for Safe Handling of the Compound.
References
- 1. tert-Butyl 4-aminomethyl-4-fluoropiperidine-1-carboxylate | C11H21FN2O2 | CID 40152119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. capotchem.com [capotchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. chemos.de [chemos.de]
- 8. peptide.com [peptide.com]
- 9. This compound [myskinrecipes.com]
- 10. carlroth.com [carlroth.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
